Indoprofen
Description
A drug that has analgesic and anti-inflammatory properties. Following reports of adverse reactions including reports of carcinogenicity in animal studies it was withdrawn from the market worldwide.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979 and is indicated for rheumatic disease. It was withdrawn in at least one region.
A drug that has analgesic and anti-inflammatory properties. Following reports of adverse reactions including reports of carcinogenicity in animal studies it was withdrawn from the market worldwide. (From Martindale, The Extra Pharmacopoeia, 30th ed, p21)
See also: Ketoprofen (related); Suprofen (related).
Properties
IUPAC Name |
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMIEHBSYVWVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045831 | |
| Record name | Indoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31842-01-0 | |
| Record name | Indoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31842-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031842010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | indoprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE46ZU14N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-210 | |
| Record name | Indoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Indoprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of action of indoprofen, a non-steroidal anti-inflammatory drug (NSAID). Beyond its classical role as a cyclooxygenase inhibitor, emerging research has unveiled novel pathways through which this compound exerts its pharmacological effects. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: Cyclooxygenase Inhibition
This compound is a reversible and non-competitive inhibitor of cyclooxygenase-1 (COX-1)[1][2]. Like other NSAIDs, its primary mechanism of action involves the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. This inhibition underlies this compound's anti-inflammatory, analgesic, and antipyretic properties.
Quantitative Data: COX Inhibition
| Parameter | Value | Reference |
| COX-2 Selectivity Index (SI) | 0.78 | [3] |
Note: The specific IC50 values for this compound against COX-1 and COX-2 are not consistently reported in publicly available literature. The selectivity index indicates a slight preference for COX-1 inhibition.
Novel Mechanisms of Action
Recent studies have identified several COX-independent mechanisms of action for this compound, highlighting its potential for therapeutic applications beyond inflammation and pain.
Activation of the PDK1/AKT Signaling Pathway
This compound has been shown to activate the PDK1/AKT/S6K signaling cascade, a key pathway in cell survival and protein synthesis. This mechanism is implicated in this compound's ability to prevent muscle wasting[4].
| Biomarker | Effect of this compound | Reference |
| Phosphorylation of AKT | Increased | [4] |
| Phosphorylation of S6K | Increased | [4] |
Note: Specific fold-change data from quantitative Western blot analyses are detailed in the referenced literature.
Upregulation of Survival Motor Neuron (SMN) Protein
This compound selectively increases the production of the Survival Motor Neuron (SMN) protein from the SMN2 gene[5][6][7]. This finding is particularly relevant for the development of therapeutics for Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by SMN protein deficiency. This effect is independent of COX inhibition[5].
| Parameter | Result | Cell Type | Reference |
| Mean increase in SMN protein | 13% | Fibroblasts from Type I SMA patients | [5][6] |
| Increase in nuclear gems | 5-fold | Fibroblasts from SMA patients | [7] |
Inhibition of HMGB1-Mediated Inflammation
This compound can potently inhibit the release of High Mobility Group Box 1 (HMGB1), a key alarmin involved in the pathogenesis of sepsis and other inflammatory conditions[8]. This action appears to have both COX-2-dependent and -independent components[8].
| Condition | Effect of this compound | Reference |
| LPS- or poly (I:C)-stimulated HMGB1 release | Potent inhibition | [8] |
| rhHMGB1-induced inflammatory responses | Suppression | [8] |
| Serum and lung HMGB1 levels in septic mice | Partial reduction | [8] |
Note: The referenced studies demonstrate a concentration-dependent inhibition, but specific IC50 values for HMGB1 release are not provided.
Signaling Pathway and Experimental Workflow Diagrams
Cyclooxygenase (COX) Signaling Pathway
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
PDK1/AKT Signaling Pathway Activation
Caption: this compound activates the PDK1/AKT/S6K signaling cascade.
SMN2 Protein Upregulation Workflow
Caption: this compound increases SMN protein production from the SMN2 gene.
HMGB1-Mediated Inflammation Inhibition
Caption: this compound inhibits HMGB1 release and signaling.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
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Enzyme Source: Purified ovine COX-1 and recombinant human COX-2.
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Assay Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of COX. The assay quantifies the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
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Procedure:
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The enzyme is pre-incubated with various concentrations of this compound or vehicle control in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
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The reaction is initiated by the addition of arachidonic acid and the chromogenic substrate.
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The change in absorbance or fluorescence is monitored over time using a microplate reader.
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Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Western Blot Analysis of PDK1/AKT Pathway Phosphorylation
Objective: To quantify the effect of this compound on the phosphorylation of key proteins in the PDK1/AKT pathway in a relevant cell line (e.g., C2C12 myotubes).
Methodology:
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Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with this compound at various concentrations and for different time points.
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Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
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SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST).
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The membrane is incubated with primary antibodies specific for phosphorylated and total forms of AKT (e.g., p-AKT Ser473) and S6K.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
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Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated and normalized to a loading control (e.g., GAPDH or β-actin).
SMN2-Luciferase Reporter Assay
Objective: To assess the effect of this compound on the expression of a luciferase reporter gene under the control of the SMN2 promoter and splicing elements.
Methodology:
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Cell Line: A stable cell line (e.g., HEK293) expressing an SMN2-luciferase reporter construct.
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Assay Principle: The reporter construct is designed such that luciferase is produced only upon correct splicing and translation of the SMN2 exons.
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Procedure:
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Cells are seeded in a multi-well plate and treated with a range of this compound concentrations.
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After an incubation period (e.g., 24-48 hours), a luciferase substrate (e.g., luciferin) is added to the cells.
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The resulting luminescence, which is proportional to the amount of SMN-luciferase fusion protein, is measured using a luminometer.
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Data Analysis: The luminescence readings are normalized to cell viability (e.g., using a parallel MTT assay or a co-expressed control reporter like Renilla luciferase). The fold-change in luciferase activity relative to vehicle-treated cells is calculated.
HMGB1 Release Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of HMGB1 released from cells into the culture medium following stimulation and treatment with this compound.
Methodology:
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are treated with an inflammatory stimulus such as lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.
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Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
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ELISA Procedure:
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A commercial HMGB1 ELISA kit is used according to the manufacturer's instructions.
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Briefly, the collected supernatants and a series of HMGB1 standards are added to a microplate pre-coated with an anti-HMGB1 capture antibody.
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After incubation and washing, a detection antibody, followed by an enzyme-conjugated secondary antibody, is added.
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A substrate solution is then added, and the resulting colorimetric reaction is stopped.
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-
Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader. A standard curve is generated from the absorbance values of the HMGB1 standards. The concentration of HMGB1 in the cell culture supernatants is interpolated from the standard curve. The percentage of inhibition of HMGB1 release by this compound is calculated relative to the stimulated, untreated control.
References
- 1. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Converting this compound to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents muscle wasting in aged mice through activation of PDK1/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pain reliever may help treat life-threatening childhood disease | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Synthesis of Indoprofen: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the synthetic pathway for Indoprofen, a non-steroidal anti-inflammatory drug (NSAID). This document outlines the multi-step chemical synthesis, providing detailed experimental protocols for each key transformation. All quantitative data, including reaction yields and physical properties of the intermediates and final product, are summarized in structured tables for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the process.
Introduction
This compound, chemically known as 2-[4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl]propanoic acid, belongs to the family of propionic acid derivatives of NSAIDs. While it has been withdrawn from the market in some regions due to adverse effects, its synthesis remains a subject of interest for medicinal chemists and researchers in drug development. This guide delineates a common and effective pathway for the laboratory-scale synthesis of this compound, commencing from readily available starting materials.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that can be broadly categorized into five key stages:
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Nitration: Introduction of a nitro group onto the aromatic ring of the starting material.
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Reduction: Conversion of the nitro group to an amino group.
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Condensation: Formation of a phthalimide ring system.
-
Selective Reduction: Reduction of one of the carbonyl groups in the phthalimide ring.
-
Hydrolysis: Conversion of the ester to the final carboxylic acid product.
Indoprofen chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Initially lauded for its analgesic and anti-inflammatory properties, it was later withdrawn from many markets due to concerns about severe gastrointestinal side effects. Despite its withdrawal, this compound continues to be a subject of scientific interest due to its well-characterized cyclooxygenase (COX) inhibitory activity and more recently discovered, COX-independent mechanisms of action. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Identification
This compound, chemically known as 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propanoic acid, is a chiral compound with the molecular formula C₁₇H₁₅NO₃.[1][2][3] The structure features a propionic acid moiety attached to a phenyl group, which in turn is substituted with a 1-oxoisoindoline group.
Chemical Identifiers:
-
IUPAC Name: 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propanoic acid[1][2]
-
SMILES: CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O[1]
-
InChI: InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)[1]
-
InChIKey: RJMIEHBSYVWVIN-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are discrepancies in the reported melting points, which may be attributed to different experimental conditions or the analysis of different polymorphic forms.
| Property | Value | Source(s) |
| Molecular Weight | 281.31 g/mol | [1][2][3] |
| Melting Point | 213-214 °C | [3] |
| 208-210 °C | PubChem | |
| Solubility | DMSO: ≥ 38 mg/mL | Taiclone |
| Water: Slightly soluble | ||
| pKa (acidic) | ~4.5 (estimated for the carboxylic acid group) | |
| logP | 2.77 |
Pharmacological Properties and Mechanism of Action
This compound's pharmacological effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, but it also exhibits COX-independent activities.
Cyclooxygenase (COX) Inhibition
As a classical NSAID, this compound inhibits both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with NSAIDs.
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
Caption: this compound non-selectively inhibits COX-1 and COX-2.
COX-Independent Mechanisms
Recent research has unveiled that this compound possesses biological activities that are independent of its COX-inhibitory function.
-
Survival Motor Neuron (SMN) Protein Upregulation: this compound has been shown to increase the production of the Survival Motor Neuron (SMN) protein. This finding is significant for research into spinal muscular atrophy (SMA), a genetic disorder characterized by a deficiency of the SMN protein.
-
PDK1/Akt Signaling Pathway Activation: Studies have indicated that this compound can activate the phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.
Signaling Pathway: this compound's Effect on PDK1/Akt Pathway
Caption: this compound activates the pro-survival PDK1/Akt pathway.
-
NF-κB and MAPK Signaling Pathways: While not as extensively studied for this compound specifically, NSAIDs as a class are known to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. It is plausible that this compound also exerts some of its anti-inflammatory effects through these pathways, independent of prostaglandin synthesis inhibition.
Pharmacokinetics
| Property | Value | Source(s) |
| Bioavailability | High | |
| Protein Binding | Highly bound to plasma proteins | |
| Metabolism | Primarily via glucuronidation in the liver | |
| Biological Half-life | Approximately 2-3 hours | |
| Excretion | Mainly renal |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the following key steps:
Experimental Workflow: Synthesis of this compound
References
Chiral Specificity in Action: A Technical Guide to the Biological Activities of Indoprofen Enantiomers
For Immediate Release
MILAN, Italy – November 7, 2025 – This technical guide provides a comprehensive overview of the stereoselective biological activities of the enantiomers of indoprofen, a non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of this compound's chiral pharmacology.
This compound, chemically known as (α-[4-(2-isoindolinyl-1-one)-phenyl] propionic acid), possesses a chiral center, leading to the existence of two enantiomers: (S)-(+)-indoprofen and (R)-(-)-indoprofen. As with many chiral drugs, the biological activity of this compound is predominantly associated with one of its enantiomers, highlighting the critical importance of stereochemistry in drug design and development.
Core Findings: The Dominance of the (S)-(+)-Enantiomer
In vitro and in vivo studies have unequivocally demonstrated that the pharmacological effects of racemic this compound are almost entirely attributable to the (S)-(+)-enantiomer.[1][2] This stereospecificity is most pronounced in its anti-inflammatory, analgesic, and cyclooxygenase (COX) inhibitory activities.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data comparing the biological activities of racemic this compound and its individual enantiomers.
Table 1: Anti-inflammatory and Analgesic Activity of this compound and its Enantiomers (Oral Administration) [1]
| Compound | Carrageenan Oedema in Rats (ED50 mg/kg) | Granuloma Pouch in Rats (ED50 mg/kg) | Phenylquinone Writhing in Mice (ED50 mg/kg) |
| This compound (racemic) | 12.23 (8.22-21.4) | 1.26 (1.12-1.44) | 0.67 (0.58-0.75) |
| (S)-(+)-Enantiomer | 6.25 (5.61-6.88) | 0.72 (0.5-1.0) | 0.36 (0.27-0.51) |
| (R)-(-)-Enantiomer | >100 | >20 | 7.20 (5.8-9.0) |
| ED50 values are presented with 95% confidence limits in parentheses. |
Table 2: Acute Toxicity of this compound and its Enantiomers in Rats [1]
| Compound | Oral LD50 (mg/kg) | Intravenous LD50 (mg/kg) |
| This compound (racemic) | 60.83 (51.40-72.55) | 58.66 (53.41-64.42) |
| (S)-(+)-Enantiomer | 33.75 (30.1-37.72) | 31.98 (29.49-34.68) |
| (R)-(-)-Enantiomer | 538.02 (460.67-628.37) | 555.39 (518.51-594.89) |
| LD50 values are presented with 95% confidence limits in parentheses. |
Table 3: In Vitro Inhibition of Prostaglandin Synthetase [1]
| Compound | IC50 (ng/mL) |
| This compound (racemic) | 1.2 |
| (S)-(+)-Enantiomer | 0.6 |
| (R)-(-)-Enantiomer | >100 |
| IC50 represents the concentration required to inhibit prostaglandin synthesis by 50%. |
As the data illustrates, the (S)-(+)-isomer is approximately twice as potent as the racemic mixture and about 20 times more potent than the (R)-(-)-isomer in its anti-inflammatory and analgesic effects.[1] A similar trend is observed in its toxicity, with the (S)-(+)-enantiomer being significantly more toxic than the (R)-(-)-enantiomer.[1] The inhibitory effect on prostaglandin synthetase, the primary mechanism of action for NSAIDs, resides almost exclusively in the (S)-(+)-isomer.[1]
Mechanism of Action: Beyond Cyclooxygenase Inhibition
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The (S)-(+)-enantiomer is a potent inhibitor of both COX-1 and COX-2.
However, emerging research suggests that this compound may also exert its effects through COX-independent pathways.
Cyclooxygenase (COX) Pathway Inhibition
The established mechanism of action for the anti-inflammatory and analgesic effects of (S)-(+)-indoprofen is the inhibition of the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
COX-Independent Mechanisms
Recent studies have indicated that this compound may have biological activities that are independent of COX inhibition. These include:
-
Upregulation of Survival Motor Neuron (SMN) Protein: this compound has been shown to selectively increase the expression of the SMN2 gene product.[1] This finding suggests a potential therapeutic application for this compound in spinal muscular atrophy, a genetic disorder characterized by low levels of the SMN protein.
-
Inhibition of High Mobility Group Box 1 (HMGB1)-Mediated Inflammation: this compound can inhibit the release of HMGB1, a pro-inflammatory cytokine, and suppress the inflammatory responses it induces. This suggests a role for this compound in conditions characterized by excessive inflammation, such as sepsis.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vivo Anti-inflammatory and Analgesic Assays[1]
A standardized workflow is employed for the in vivo assessment of the anti-inflammatory and analgesic properties of this compound and its enantiomers.
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Anti-inflammatory Activity:
-
Carrageenan-induced Paw Oedema in Rats: Male rats are injected with carrageenan into the subplantar region of the hind paw to induce oedema. The volume of the paw is measured before and after treatment with the test compounds.
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Granuloma Pouch in Rats: A subcutaneous air pouch is formed on the back of rats, and croton oil is injected to induce granuloma formation. The weight of the granuloma is measured after a set period of treatment.
-
-
Analgesic Activity:
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Phenylquinone-induced Writhing in Mice: Mice are injected intraperitoneally with phenylquinone to induce a characteristic writhing response. The number of writhes is counted over a specific period after treatment with the test compounds.
-
-
Drug Administration: The drugs are administered orally, suspended in 0.5% Methocel.[1]
Acute Toxicity Determination[1]
-
Animals: The acute toxicity is determined in rats.
-
Administration: The compounds are administered both orally and intravenously.
-
Observation Period: The animals are observed for 7 days.
-
LD50 Calculation: The median lethal dose (LD50) is calculated based on the mortality rate at different doses.
In Vitro Inhibition of Prostaglandin Synthesis[1]
-
Source of Enzyme: Prostaglandin synthetase is typically obtained from bovine seminal vesicles.
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The enzyme, substrate, and test compounds are incubated together.
-
Measurement: The amount of prostaglandins produced is measured, often using radioimmunoassay or other sensitive analytical techniques.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of prostaglandin synthesis (IC50) is determined.
Pharmacokinetics and Metabolism
The pharmacokinetic profiles of the this compound enantiomers also exhibit stereoselectivity. The (S)-(+)-enantiomer is cleared from plasma and excreted in the urine at a slower rate than the (R)-(-)-enantiomer.[2] Notably, there is no stereospecific inversion of the active (S)-(+)-enantiomer to the inactive (R)-(-)-enantiomer in humans.[2] A small degree of inversion from the (R)-(-)- to the (S)-(+)-enantiomer has been observed in rats and mice.[1]
Conclusion
The biological activity of this compound is highly stereospecific, with the (S)-(+)-enantiomer being responsible for the vast majority of its therapeutic effects and toxicity. This is primarily due to its potent inhibition of cyclooxygenase enzymes. The (R)-(-)-enantiomer is largely inactive in this regard. The discovery of COX-independent mechanisms of action for this compound opens up new avenues for research and potential therapeutic applications. A thorough understanding of the distinct pharmacological and pharmacokinetic properties of each enantiomer is crucial for the rational design and development of safer and more effective anti-inflammatory and analgesic drugs.
References
Indoprofen as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Initially marketed for its analgesic and anti-inflammatory properties, it was later withdrawn globally due to a high incidence of severe gastrointestinal bleeding. Its therapeutic effects, as well as its primary adverse effect profile, are directly linked to its mechanism of action as a non-selective inhibitor of cyclooxygenase (COX) enzymes. This document provides a detailed technical overview of this compound's chemical properties, its mechanism of action as a COX inhibitor, relevant quantitative data, pharmacokinetic profile, and representative experimental protocols for assessing its inhibitory activity.
Chemical and Physical Properties
This compound is chemically described as 2-[4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl]propanoic acid. It is a racemic mixture, with the (+)-S-enantiomer being the pharmacologically active form responsible for COX inhibition.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid |
| CAS Number | 31842-01-0 |
| Chiral Center | Yes |
| Physical State | Solid |
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid. There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, including the gastric mucosa, kidneys, and platelets. It is responsible for producing prostaglandins that mediate essential physiological functions, such as maintaining the integrity of the stomach lining and regulating platelet aggregation.
-
COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators. COX-2 is responsible for the production of prostaglandins that contribute to inflammation, pain, and fever.
This compound acts as a non-selective inhibitor of both COX-1 and COX-2. By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various other prostaglandins and thromboxanes. The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is largely responsible for its significant gastrointestinal side effects.
Quantitative Data on COX Inhibition
| Parameter | Value | Reference |
| COX Selectivity Index (SI) | 0.78 | [1] |
An SI value of 0.78 indicates that this compound is a non-selective inhibitor, with a slight preference for inhibiting COX-1 over COX-2.[1] This lack of selectivity, particularly the potent inhibition of the constitutively protective COX-1 enzyme, is consistent with the observed high rates of severe gastrointestinal adverse effects that led to its withdrawal from the market.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been well-documented.
| Parameter | Description |
| Absorption | Rapidly and completely absorbed following oral administration. |
| Bioavailability | High. The presence of food does not significantly impact its bioavailability. |
| Half-life (t½) | Approximately 2.3 hours in healthy young adults. This is extended in elderly populations. |
| Metabolism | Primarily metabolized in the liver via glucuronidation. |
| Excretion | The drug and its metabolites are almost entirely excreted in the urine, typically within 24 hours of administration. |
| Stereoisomers | The pharmacological effects are almost entirely attributed to the (+)-isomer (d-indoprofen). The d-isomer is cleared from plasma and excreted at a slower rate than the l-isomer. No stereospecific inversion from the active d-isomer to the inactive l-isomer occurs in vivo. |
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of NSAIDs. The human whole-blood assay is a widely accepted in vitro method that provides a physiologically relevant environment for assessing COX selectivity.
Protocol: Human Whole-Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2 in a human whole-blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B₂ (TXB₂) in whole blood upon clotting, which is a COX-1 dependent process in platelets.
-
COX-2 Activity: Measured by the production of prostaglandin E₂ (PGE₂) in response to lipopolysaccharide (LPS) stimulation in whole blood, which induces COX-2 expression in monocytes.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers, collected into tubes containing an anticoagulant (e.g., heparin).
-
This compound stock solution (e.g., in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
Enzyme immunoassay (EIA) kits for TXB₂ and PGE₂.
-
96-well plates, incubators, centrifuge.
Methodology:
Part A: COX-1 Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of this compound in PBS from the stock solution to achieve a range of final concentrations.
-
Incubation: Aliquot 1 mL of heparinized whole blood into tubes. Add a small volume (e.g., 10 µL) of each this compound dilution or vehicle control (DMSO/PBS) to the respective tubes.
-
Clotting Induction: Incubate the tubes at 37°C for 1 hour to allow for natural blood clotting, which stimulates platelet COX-1 activity.
-
Sample Processing: Terminate the reaction by placing the tubes on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Quantification: Collect the serum and store at -80°C until analysis. Measure the concentration of TXB₂ in the serum using a specific EIA kit according to the manufacturer's instructions.
Part B: COX-2 Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of this compound as in Part A.
-
Incubation with Inhibitor: Aliquot 1 mL of heparinized whole blood into tubes. Add the this compound dilutions or vehicle control.
-
COX-2 Induction: Immediately add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.
-
Incubation: Incubate the tubes for 24 hours at 37°C in a humidified incubator.
-
Sample Processing: Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Quantification: Collect the plasma and store at -80°C. Measure the concentration of PGE₂ using a specific EIA kit.
Data Analysis:
-
For both assays, calculate the percentage inhibition of prostanoid (TXB₂ or PGE₂) production for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
Conclusion and Future Perspectives
This compound serves as a classic example of a non-selective NSAID, effectively inhibiting both COX isoforms. Its clinical history underscores the critical importance of COX selectivity in drug safety; the potent inhibition of COX-1 led to unacceptable gastrointestinal toxicity and market withdrawal.
Despite its past, this compound continues to be a subject of scientific interest. Recent research has explored its potential to increase the production of the survival motor neuron (SMN) protein, suggesting a possible, albeit unrelated, therapeutic avenue for conditions like spinal muscular atrophy. Furthermore, its chemical scaffold has been used as a starting point for designing novel derivatives with improved COX-2 selectivity, aiming to retain anti-inflammatory efficacy while enhancing gastrointestinal safety.[1] These studies highlight how even withdrawn drugs can provide valuable insights and chemical foundations for future drug development efforts.
References
Indoprofen Pharmacokinetics in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of indoprofen in humans. This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] While it was withdrawn from the global market in the 1980s due to reports of severe gastrointestinal bleeding, its pharmacokinetic properties remain of interest for understanding the behavior of this drug class.[1][2] This document summarizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in tabular format, outlines typical experimental protocols, and visualizes core concepts.
Pharmacokinetic Profile: ADME
The pharmacokinetic properties of this compound have been characterized in studies involving healthy volunteers, patients with rheumatoid arthritis, and elderly subjects.[3][4][5] The drug generally exhibits rapid absorption and elimination in healthy individuals.
Absorption
Following oral administration to fasting subjects, this compound is absorbed rapidly and completely.[3] The bioavailability of this compound tablets is generally high and is not negatively impacted by the presence of food.[1][3] However, food can influence the rate of absorption depending on the dosage form. One study found that the absorption rate from tablets was faster after a meal, whereas absorption from capsules was slightly delayed.[6]
Distribution
Studies comparing healthy subjects and patients with rheumatoid arthritis found no major differences in most kinetic parameters after oral administration.[3][4] However, a higher volume of distribution was observed in the patient population.[4]
Metabolism
This compound is a racemic mixture, containing both (+) and (-) enantiomers.[7] The pharmacological activity is almost entirely attributed to the (+)-isomer, also known as d-indoprofen.[7] The primary metabolic pathway for this compound is glucuronidation.[1][2][8]
A key metabolic feature is the stereospecific inversion of the less active R(-)-indoprofen to the active S(+)-indoprofen by liver enzymes.[9] Conversely, no stereospecific inversion from the active d-indoprofen to the inactive enantiomer has been observed.[7]
Excretion
This compound and its metabolites are almost entirely eliminated from the body within 24 hours of administration, primarily through renal excretion into the urine.[1][3] Studies on the individual enantiomers have shown that the active d-indoprofen is cleared from plasma and excreted in the urine at a slower rate than the l-indoprofen enantiomer.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound derived from human studies.
Table 1: Key Pharmacokinetic Parameters of Racemic this compound in Healthy Young Adults
| Parameter | Value | Route of Administration | Notes |
| Biological Half-Life (t½) | ~2.3 hours | Oral, IV | Characterized by rapid elimination.[1][2][3][8] |
| Bioavailability | High | Oral | Absorption is rapid and complete.[1][3] |
| Time to Complete Excretion | ~24 hours | Oral | Drug and its metabolites are almost completely cleared.[3] |
| Primary Route of Excretion | Renal | Oral, IV | Excreted in the urine as unchanged drug and metabolites.[1][2][3] |
Table 2: Pharmacokinetic Variations in Special Populations
| Population | Parameter | Value/Observation | Notes |
| Elderly Subjects | Biological Half-Life (t½) | ~11 hours | Multiple dosing can lead to drug accumulation, suggesting a need for dose reduction.[5] |
| Rheumatoid Arthritis Patients | Volume of Distribution (Vd) | Higher than healthy subjects | No other substantial differences in pharmacokinetic properties were noted for oral this compound compared to healthy subjects.[3][4] |
Table 3: Pharmacokinetics of this compound Enantiomers
| Enantiomer | Pharmacokinetic Characteristic | Notes |
| d-indoprofen (+) | Slower clearance and excretion rate | This is the pharmacologically active enantiomer.[7] |
| l-indoprofen (-) | Faster clearance and excretion rate | This enantiomer is less active.[7] |
Experimental Methodologies
The characterization of this compound's pharmacokinetics in humans involved a range of clinical study designs.
Study Population: Investigations were conducted in healthy volunteers, including both fasting and post-meal states, as well as in specific patient populations such as individuals with rheumatoid arthritis and the elderly.[3][4][5][6]
Dosing Regimens: Both single-dose and multiple-dose studies were performed. Oral administration was most common, using 100 mg capsules and 200 mg tablets.[3][6] Repeated administration schedules included protocols such as 600 mg per day for 7 days.[3] Intravenous (i.v.) and intramuscular (i.m.) routes were also investigated to assess absolute bioavailability.[4]
Bioanalytical Methods: The concentration of this compound in biological samples (plasma and urine) was quantified using techniques such as gas-liquid chromatography (GLC).[6] This allowed for the determination of key pharmacokinetic parameters like half-life and area under the plasma concentration-time curve (AUC).
Visualizations
The following diagrams illustrate the metabolic fate of this compound and a typical experimental workflow for its pharmacokinetic evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies of this compound in healthy volunteers and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of this compound in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of food on absorption of this compound administered orally to man in two dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the enantiomers of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The in vitro metabolic inversion of R(-) to S(+) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Indoprofen's Activation of the AKT-AMPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the activation of the AKT-AMPK signaling pathway by the non-steroidal anti-inflammatory drug (NSAID), Indoprofen. Recent research has identified this compound as a potent activator of this critical pathway, which plays a central role in cellular metabolism, growth, and survival. This document summarizes the key quantitative data, details the experimental methodologies used in these findings, and provides visual representations of the signaling cascades and experimental workflows.
Core Findings: this compound as a Dual Activator of Anabolic and Catabolic Pathways
This compound has been shown to initiate a sequential activation of the PDK1/AKT and AMPK signaling pathways. This dual activation suggests a complex interplay between anabolic (protein synthesis) and catabolic (energy sensing) processes, positioning this compound as a molecule of interest for conditions such as muscle wasting.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of this compound on the AKT-AMPK signaling pathway.
Table 1: In Vitro Time-Course Analysis of this compound on C2C12 Myotube Signaling
| Target Protein | Treatment (100 µM this compound) | 10 min | 2 hours | 4 hours | 6 hours |
| p-PDK1 (Ser241) | Relative Phosphorylation | ~1.5 fold | ~1.8 fold | ~1.6 fold | ~1.4 fold |
| p-AKT (Ser473) | Relative Phosphorylation | ~2.0 fold | ~2.5 fold | ~2.2 fold | ~1.8 fold |
| p-S6K (Thr389) | Relative Phosphorylation | ~1.8 fold | ~2.2 fold | ~2.0 fold | ~1.7 fold |
| p-AMPKα (Thr172) | Relative Phosphorylation | No significant change | ~1.5 fold | ~2.0 fold | ~1.8 fold |
Data are estimated from graphical representations in the source literature and presented as approximate fold change relative to vehicle control.
Table 2: In Vitro Dose-Response of this compound on PDK1 Kinase Activity
| This compound Concentration | PDK1 Activity (% of control) |
| 0.001 µM | ~100% |
| 0.01 µM | ~110% |
| 0.1 µM | ~120% |
| 1 µM | ~140% |
| 10 µM | ~150% |
| 100 µM | ~160% |
Data are estimated from graphical representations in the source literature.
Table 3: In Vivo Effects of this compound on Signaling in Aged Mice Muscle
| Target Protein | Treatment (2 mg/kg this compound for 12 weeks) | Relative Phosphorylation (Fold Change vs. Control) |
| p-AKT (Ser473) | This compound | ~1.8 fold |
| p-mTOR (Ser2448) | This compound | ~1.5 fold |
| p-S6K (Thr389) | This compound | ~1.7 fold |
| p-AMPKα (Thr172) | This compound | ~1.6 fold |
Data are estimated from graphical representations in the source literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound's effect on the AKT-AMPK pathway.
C2C12 Myoblast Culture and Differentiation
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin once the cells reach approximately 80-90% confluency. The differentiation medium is replaced every 48 hours.
Western Blot Analysis
-
Protein Extraction: Differentiated C2C12 myotubes or pulverized mouse muscle tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions are typically used:
-
p-PDK1 (Ser241) (1:1000)
-
PDK1 (1:1000)
-
p-AKT (Ser473) (1:1000)
-
AKT (1:1000)
-
p-AMPKα (Thr172) (1:1000)
-
AMPKα (1:1000)
-
p-S6K (Thr389) (1:1000)
-
S6K (1:1000)
-
GAPDH (1:5000)
-
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software, with the phosphoprotein levels normalized to the total protein levels.
In Vitro PDK1 Kinase Assay
-
Reaction Setup: The kinase reaction is performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, and 2 mM dithiothreitol (DTT).
-
Enzyme and Substrate: Recombinant PDK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from AKT).
-
This compound Treatment: this compound is added to the reaction mixture at various concentrations (0.001 to 100 µM).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated for a specified time (e.g., 30 minutes) at 30°C. The reaction is terminated by the addition of a stop solution.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ADP produced.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental processes.
Caption: this compound's signaling cascade.
Caption: Western blot experimental workflow.
Methodological & Application
Application Notes and Protocols for Indoprofen in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of indoprofen, a non-steroidal anti-inflammatory drug (NSAID), in a variety of cell culture-based research applications. Detailed protocols for key experiments are provided to facilitate experimental design and execution.
Introduction
This compound is a potent non-steroidal anti-inflammatory drug that has demonstrated diverse effects in cell culture models beyond its well-established role as a cyclooxygenase (COX) inhibitor.[1][2] Its activities extend to the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis, making it a valuable tool for research in areas such as cancer biology, neurodegenerative disease, and muscle physiology.
Key Applications in Cell Culture
-
Cyclooxygenase (COX) Inhibition: As an NSAID, this compound's primary mechanism of action is the inhibition of COX enzymes, which are key mediators of inflammation.[1] Studies have shown that this compound exhibits a degree of selectivity in its inhibition of the two main isoforms, COX-1 and COX-2.
-
Activation of the PDK1/AKT Signaling Pathway: this compound has been identified as an activator of the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/AKT signaling cascade.[1][3] This pathway is central to cell survival, growth, and metabolism.
-
Upregulation of Survival Motor Neuron (SMN) Protein: In models of Spinal Muscular Atrophy (SMA), this compound has been shown to increase the expression of the SMN protein, suggesting a potential therapeutic application in this neurodegenerative disease.[2][4] This effect appears to be independent of its COX-inhibitory activity.[4]
-
Induction of Apoptosis in Cancer Cells: this compound, like other NSAIDs, has been observed to induce programmed cell death (apoptosis) in various cancer cell lines.[5][6] This pro-apoptotic effect contributes to its potential as an anti-cancer agent.
-
Modulation of Wnt/β-catenin Signaling: While direct evidence for this compound is still emerging, related NSAIDs have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in cancer.
Data Presentation
This compound Activity and Concentration Data
| Parameter | Cell Line/System | Concentration/Value | Reference |
| COX Selectivity | Biochemical Assay | Selectivity Index (COX-1/COX-2) = 0.78 | [7] |
| PDK1/AKT Pathway Activation | C2C12 myotubes | 100 µM | [8] |
| SMN Protein Upregulation | Human Type I SMA Patient Fibroblasts | 5 µM and 20 µM | [4] |
| Apoptosis Induction (related NSAID - Ibuprofen) | Human Cholangiocarcinoma (KKU-M139) | IC50: 1.87 mM | [5] |
| Apoptosis Induction (related NSAID - Ibuprofen) | Human Cholangiocarcinoma (KKU-213B) | IC50: 1.63 mM | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is sparingly soluble in water but soluble in organic solvents like DMSO.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to dissolve the powder to a high concentration stock solution (e.g., 50-100 mM).[2]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For cell culture experiments, dilute the stock solution to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted for this compound from a method used for ibuprofen.[5]
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is adapted for this compound from a method used for ibuprofen.[5]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of PDK1/AKT Pathway Activation
This protocol is based on the study by Kim et al. (2020).[1]
-
Cell Culture and Treatment: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching confluence. Treat the differentiated myotubes with 100 µM this compound for various time points (e.g., 10 min, 2h, 4h, 6h).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PDK1, PDK1, p-AKT, AKT, p-S6K, and S6K overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Workflows
Caption: this compound activates the PDK1/AKT/S6K signaling pathway.
Caption: Hypothesized inhibition of Wnt/β-catenin signaling by this compound.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
References
- 1. This compound prevents muscle wasting in aged mice through activation of PDK1/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in colon cancer cells by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Converting this compound to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Indoprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class. Accurate and reliable quantitative analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological fluids is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a detailed protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound, based on established methodologies. The method is validated to ensure its selectivity, linearity, precision, and accuracy.
Chromatographic Conditions
A robust HPLC method for this compound has been established using a reversed-phase C18 column. The operational parameters are summarized in the table below. This method is designed to provide excellent resolution and peak shape for this compound.
Table 1: HPLC Operational Parameters for this compound Analysis
| Parameter | Condition |
| Column | XTerra RP18, 3.9 x 150 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile and 18 mmol L⁻¹ Brij L23 aqueous solution (pH 3.8) (13:87, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL (Typical, can be optimized) |
| Column Temperature | 30 °C[1] |
| Detection | UV at 215 nm[1] |
| Run Time | Approximately 10 minutes (Adjust as per system suitability) |
Method Validation Summary
The analytical method was validated according to ICH and other regulatory guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.
Table 2: Summary of Method Validation Data for this compound Analysis
| Validation Parameter | Result | Reference |
| Linearity Range | 10 - 100 µg/mL | [1] |
| Precision (Intra-day) | %RSD: 0.59% - 4.25% | [2] |
| Precision (Inter-day) | %RSD: 0.71% - 4.86% | [2] |
| Accuracy | 95% β-expectation tolerance interval within ±5% acceptance limits | [1] |
| Specificity | Good selectivity and specificity demonstrated | [2] |
| Limit of Detection (LOD) | 1 ng (in biological fluids) | [3] |
| Limit of Quantification (LOQ) | 0.5 µg/mL (in plasma and urine) | [3] |
Detailed Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Brij L23
-
Orthophosphoric Acid or Hydrochloric Acid (for pH adjustment)
-
Water (HPLC Grade or Deionized)
-
0.45 µm Membrane Filters
Preparation of Solutions
Mobile Phase Preparation (1 Liter):
-
Prepare a 18 mmol L⁻¹ aqueous solution of Brij L23.
-
Adjust the pH of the Brij L23 solution to 3.8 using orthophosphoric acid.
-
Mix 870 mL of the pH-adjusted Brij L23 solution with 130 mL of Acetonitrile.
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the mobile phase and mix thoroughly.
Working Standard Solutions (for Linearity Curve):
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 10 µg/mL to 100 µg/mL.
Sample Preparation (from a Pharmaceutical Formulation)
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to bring the concentration within the validated linearity range.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard and sample solutions in sequence.
-
Record the chromatograms and measure the peak area responses for the this compound peak.
-
Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard solution.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Relationship Diagram
Caption: Key parameters for HPLC method validation.
References
Indoprofen: A Versatile Tool for Investigating Inflammatory Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation through the production of prostaglandins.[1] This property makes this compound a valuable research tool for studying the roles of COX-1 and COX-2 in various inflammatory processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of inflammation, enabling researchers to explore its effects on key inflammatory mediators and pathways.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the catalytic activity of both COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. By inhibiting COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.
The signaling pathway for this compound's primary mechanism of action is illustrated below:
Quantitative Data
The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Parameter | Value | Reference |
| COX Selectivity Index (COX-1/COX-2) | 0.78 | [1] |
Note: A selectivity index close to 1 indicates non-selective inhibition of COX-1 and COX-2.
Table 2: Pharmacokinetic Parameters (Human)
| Parameter | Value | Reference |
| Biological Half-life (t½) | ~3 hours (young adults) | [3] |
| ~11 hours (elderly) | [3] |
Note: The pharmacokinetic profile can vary between species. Preclinical studies in animal models are recommended to determine the optimal dosing regimen.
Experimental Protocols
In Vitro Assays
1. Cyclooxygenase (COX) Activity Assay
This protocol allows for the determination of this compound's inhibitory activity against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes, which is the second step in the conversion of arachidonic acid to PGH2. The reduction of PGG2 to PGH2 is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic substrate
-
This compound
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Protocol Workflow:
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding a mixture of arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
-
-
Expected Results: this compound is expected to inhibit both COX-1 and COX-2 activity in a dose-dependent manner.
2. Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This protocol assesses the ability of this compound to inhibit the production of PGE2 in a cellular model of inflammation.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including PGE2, through the induction of COX-2. The amount of PGE2 released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
RAW 264.7 macrophage cell line or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM) and supplements
-
PGE2 ELISA kit
-
-
Protocol Workflow:
References
Quantifying Indoprofen in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of indoprofen in various biological matrices. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the drug development process.
Overview of Analytical Techniques
The quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique offers a robust and cost-effective method for this compound quantification. It relies on the separation of this compound from endogenous matrix components on a stationary phase, followed by detection using its ultraviolet absorbance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the precise mass detection of the analyte and its fragments, allowing for very low detection and quantification limits.
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative parameters of various analytical methods for this compound and the structurally similar compound ibuprofen, which is often analyzed using similar methodologies.
Table 1: HPLC-UV Method Parameters
| Analyte | Biological Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | Plasma | 0.5 - 50[1] | - | 0.5[1] | 95-105 (within 95% β-expectation tolerance)[2] | < 5[2] | > 90 |
| This compound | Urine | 0.5 - 200[1] | - | 0.5[1] | - | - | > 90 |
| Ibuprofen | Plasma | 0.15 - 50[3] | - | 0.1[3] | 97.52 - 107.21[3] | 0.78 - 7.21[3] | > 95[4] |
| Ibuprofen | Elephant Plasma | 0.05 - 100[4] | - | 0.05[4] | - | 0.8 - 9.9 (intra-day), 2.7 - 9.8 (inter-day)[4] | > 95[4] |
Table 2: LC-MS/MS Method Parameters
| Analyte | Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Ibuprofen | Neonate Plasma | 100 - 60,000[5] | - | 100[5] | Within ±15 | < 15 | - |
| Various Drugs | Urine | 1 - 1,000[6] | - | 1 | - | < 15[6] | - |
| 52 Drugs | Urine | - | Equal to or lower than ELISA cutoffs[7] | - | - | - | - |
| Veterinary Drugs | Human Urine | 0.5 - 5000 (pg/mL)[8] | - | 0.5 - 2000 (pg/mL)[8] | - | - | - |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. The choice of method depends on the biological matrix and the analytical technique.
3.1.1. Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from methods used for NSAIDs in plasma.[9][10]
-
Aliquot Sample: Pipette 500 µL of plasma into a 15 mL polypropylene tube.
-
Add Internal Standard (IS): Spike the sample with a known concentration of a suitable internal standard (e.g., a structurally similar but chromatographically resolved compound).
-
Acidification: Add 100 µL of 1M hydrochloric acid to acidify the plasma. Vortex for 30 seconds.
-
Extraction: Add 4 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase. Vortex for 1 minute.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC or LC-MS/MS system.
3.1.2. Solid-Phase Extraction (SPE) for Plasma and Urine Samples
This protocol is a general procedure for NSAIDs and can be optimized for this compound.[11][12]
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Pre-treatment:
-
Plasma: Dilute 500 µL of plasma with 500 µL of 2% phosphoric acid. Vortex for 30 seconds.
-
Urine: Acidify 1 mL of urine with 100 µL of 1M hydrochloric acid. For conjugated this compound, enzymatic hydrolysis with β-glucuronidase may be required prior to acidification.[1]
-
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Dry: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elute: Elute this compound with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
HPLC-UV Method
This protocol is based on a reversed-phase HPLC method for this compound analysis.[1]
-
Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 220 nm.
-
Run Time: Approximately 10-15 minutes, ensuring baseline separation of this compound and the internal standard.
LC-MS/MS Method
This is a general LC-MS/MS method that can be optimized for this compound.
-
Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Ionization Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For ibuprofen, a common transition is m/z 205.1 -> 161.1.
Visualizations
Signaling Pathways
This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effect through the inhibition of cyclooxygenase (COX) enzymes. However, it also exhibits COX-independent activities.
Caption: this compound's COX-dependent anti-inflammatory pathway.
This compound has also been shown to have effects that are independent of COX inhibition, including the activation of the PDK1/AKT pathway and the upregulation of the Survival Motor Neuron (SMN) protein.[2][6][13][14]
Caption: this compound's COX-independent signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.
Caption: General experimental workflow for this compound analysis.
References
- 1. Determination of this compound in physiological fluids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ibuprofen enantiomers in human plasma by HPLC-MS/MS: validation and application in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents muscle wasting in aged mice through activation of PDK1/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 9. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound upregulates the survival motor neuron protein through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HMGB1-Mediated Inflammatory Responses Using Indoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine, also known as a damage-associated molecular pattern (DAMP). Extracellular HMGB1 plays a critical role in the pathogenesis of a wide range of inflammatory diseases, including sepsis, arthritis, and atherosclerosis, by activating cell surface receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This activation triggers downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the production of inflammatory mediators.
Indoprofen, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant therapeutic potential by mitigating HMGB1-mediated inflammatory responses.[1][2] Mechanistically, this compound has been shown to inhibit the release of HMGB1 from stimulated immune cells and suppress the inflammatory signaling induced by extracellular HMGB1.[1][2] Furthermore, this compound can reduce the cell surface expression of HMGB1 receptors, thereby dampening the cellular response to this alarmin.[1][2] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate HMGB1-mediated inflammation, including detailed experimental protocols and quantitative data.
Data Presentation
The following tables summarize the quantitative effects of this compound on HMGB1-mediated inflammatory responses from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound in a Sepsis Model
| Parameter | Treatment Group | Dose (mg/kg, i.p.) | Outcome | Reference |
| Survival Rate | Sepsis + Vehicle | - | 20% | [1][2] |
| Sepsis + this compound | 20 | 60% | [1][2] | |
| Sepsis + this compound | 40 | 80% | [1][2] | |
| Serum HMGB1 Levels | Sepsis + Vehicle | - | Significantly elevated | [1][2] |
| Sepsis + this compound | 20 or 40 | Partially reduced | [1][2] | |
| Lung Edema | Sepsis + Vehicle | - | Severe | [1][2] |
| Sepsis + this compound | 20 or 40 | Ameliorated | [1][2] |
Table 2: In Vitro Effects of this compound on HMGB1 Release and Receptor Expression
| Cell Line | Stimulus | This compound Concentration | Effect on HMGB1 Release | Effect on Receptor Expression (TLR2, TLR4, RAGE) | Reference |
| THP-1 | Lipopolysaccharide (LPS) | Concentration-dependent | Potent inhibition | Reduced cell surface levels | [1][2] |
| THP-1 | Polyinosinic:polycytidylic acid (poly I:C) | Concentration-dependent | Potent inhibition | Not specified | [1][2] |
Signaling Pathways and Experimental Workflow
Diagram 1: HMGB1-Mediated Inflammatory Signaling Pathway
Caption: this compound inhibits HMGB1 release and receptor expression, blocking downstream NF-κB activation.
Diagram 2: Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's in vitro effects on HMGB1-mediated inflammation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are a suitable model as they endogenously express HMGB1 and its receptors.[3]
-
Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Differentiation (for macrophage-like phenotype): For certain assays, differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
To study inhibition of HMGB1 release: Pre-incubate cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or poly I:C for 16-24 hours.[2]
-
To study inhibition of HMGB1 signaling: Treat cells with varying concentrations of this compound for 1-2 hours before stimulating with recombinant human HMGB1 (rhHMGB1) (e.g., 100 ng/mL) for the desired time, depending on the downstream marker being assessed.
-
Measurement of HMGB1 and Cytokine Levels (ELISA)
-
Sample Collection: After treatment, centrifuge the cell culture plates at 400 x g for 10 minutes. Carefully collect the supernatant for analysis.
-
ELISA Procedure: Use commercially available ELISA kits for HMGB1, TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions. A general protocol is as follows:
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of biotinylated detection antibody and incubate for 60 minutes at 37°C.
-
Wash the wells three times.
-
Add 100 µL of HRP-conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells five times.
-
Add 90 µL of substrate reagent and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentrations of HMGB1 and cytokines in the samples by plotting a standard curve.
Analysis of HMGB1 Signaling Pathway (Western Blot)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, and other relevant signaling proteins (e.g., p38, ERK, JNK) overnight at 4°C. Use a primary antibody against a housekeeping protein like GAPDH or β-actin for loading control.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Cell Line: Utilize a THP-1 cell line stably transfected with an NF-κB-responsive luciferase reporter construct.
-
Assay Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with rhHMGB1 (e.g., 100 ng/mL) or LPS (e.g., 100 ng/ml) for 5-6 hours.[4][5]
-
Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.[5]
-
Incubate at room temperature for approximately 15-30 minutes.[5]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) and calculate the percentage of inhibition by this compound.
In Vivo Protocol for Sepsis Model
-
Animal Model: Use BALB/c mice for a cecal ligation and puncture (CLP) model of sepsis. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
CLP Procedure: Anesthetize the mice, make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle. Return the cecum to the peritoneal cavity and close the incision.
-
This compound Administration: Administer this compound (20 or 40 mg/kg) via intraperitoneal injection at a specified time point post-CLP (e.g., 8 hours).[1][2]
-
Monitoring and Sample Collection:
-
Monitor the survival of the mice for a defined period (e.g., 7 days).
-
At specified time points, collect blood samples via cardiac puncture for serum analysis of HMGB1 and cytokine levels by ELISA.
-
Harvest organs (e.g., lungs, liver) for histological analysis of tissue injury and measurement of HMGB1 levels.
-
-
Data Analysis: Compare the survival rates, serum and tissue HMGB1 and cytokine levels, and organ injury scores between the vehicle-treated and this compound-treated groups.
References
- 1. This compound exerts a potent therapeutic effect against sepsis by alleviating high mobility group box 1-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THP-1 Cells and Pro-inflammatory Cytokine Production: An in Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes: Indoprofen in Sepsis Research
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylpropionic acid class.[1] Traditionally recognized for its role as a cyclooxygenase (COX) inhibitor, it has been investigated for its analgesic and anti-inflammatory properties.[1][2] While it was withdrawn from the market in the 1980s due to reports of gastrointestinal bleeding, recent research has unveiled a novel therapeutic potential in the context of sepsis, focusing on its ability to modulate the host's inflammatory response beyond COX inhibition.[2][3]
Mechanism of Action in Sepsis
Sepsis is characterized by a dysregulated host response to infection, often leading to a life-threatening cytokine storm and organ dysfunction. A key late mediator in this process is the High Mobility Group Box 1 (HMGB1) protein, a damage-associated molecular pattern (DAMP) that sustains inflammation.[1][3] Research indicates that this compound exerts a significant therapeutic effect in sepsis by targeting the HMGB1-mediated inflammatory pathway.[2][4]
The anti-inflammatory effects of this compound in sepsis are multifaceted:
-
Inhibition of HMGB1 Release: this compound potently inhibits the release of HMGB1 from immune cells (such as macrophages) following stimulation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or viral mimics like polyinosinic:polycytidylic acid (poly I:C).[4]
-
Suppression of HMGB1 Signaling: It downregulates the cell surface expression of key HMGB1 receptors, including Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), and the Receptor for Advanced Glycation End-products (RAGE). By reducing the availability of these receptors, this compound curtails the downstream inflammatory signaling cascade initiated by extracellular HMGB1.[2][4]
-
Dual COX-Dependent and -Independent Effects: The mechanism by which this compound suppresses the pro-inflammatory effects of HMGB1 involves both COX-2-dependent and -independent pathways, suggesting a broader anti-inflammatory profile than typical NSAIDs.[4]
This targeted action on the HMGB1 axis allows this compound to block a critical component of the systemic inflammatory response, thereby ameliorating organ injury and improving survival in preclinical sepsis models.[2]
Figure 1: Mechanism of this compound in suppressing HMGB1-mediated inflammation.
Data Presentation
In Vivo Efficacy of this compound in a Sepsis Model
The following table summarizes the quantitative outcomes of this compound administration in a Cecal Ligation and Puncture (CLP) mouse model of sepsis.[2][4]
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Key Outcomes | Reference |
| Survival Rate | BALB/c Mice | This compound | 20 or 40 mg/kg, Intraperitoneal (IP), 8h post-CLP | Markedly improved survival compared to vehicle control. | [2][4] |
| Organ Injury | BALB/c Mice | This compound | 20 or 40 mg/kg, IP, 8h post-CLP | Ameliorated multiple-organ injury (e.g., lung). | [2][4] |
| HMGB1 Levels | BALB/c Mice | This compound | 20 or 40 mg/kg, IP, 8h post-CLP | Partially reduced HMGB1 levels in serum and lung tissue. | [4] |
| Pulmonary Edema | BALB/c Mice | This compound | 20 or 40 mg/kg, IP, 8h post-CLP | Ameliorated pulmonary edema. | [4] |
In Vitro Effects of this compound on Inflammatory Responses
This table outlines the effects of this compound on cultured cells stimulated to mimic aspects of the septic inflammatory response.[4]
| Parameter | Cell Line | Stimulus | This compound Concentration | Key Outcomes | Reference |
| HMGB1 Release | THP-1 cells | LPS or Poly I:C | Concentration-dependent | Potently inhibited the release of HMGB1. | [4] |
| Inflammatory Response | THP-1 cells | Recombinant Human HMGB1 (rhHMGB1) | Concentration-dependent | Suppressed rhHMGB1-induced inflammatory responses. | [4] |
| Receptor Expression | THP-1 cells | rhHMGB1 | Concentration-dependent | Reduced cell surface levels of TLR2, TLR4, and RAGE. | [4] |
Experimental Protocols
Protocol 1: In Vivo Sepsis Model - Cecal Ligation and Puncture (CLP)
This protocol describes the induction of polymicrobial sepsis in mice to evaluate the therapeutic efficacy of this compound.[2][5]
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical tools (scissors, forceps, sutures)
-
21-gauge needle
-
This compound solution (for injection)
-
Vehicle control (e.g., saline)
-
Buprenorphine for analgesia
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse via IP injection. Confirm the depth of anesthesia by pedal reflex. Shave the abdomen and disinfect the area with 70% ethanol.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Isolation: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum at approximately 5.0 mm from the distal end, ensuring not to obstruct the bowel.
-
Puncture: Puncture the cecum twice with a 21-gauge needle, creating two holes on opposite sides.
-
Sepsis Induction: Gently squeeze the cecum to extrude a small amount of fecal content from the puncture sites.
-
Closure: Return the cecum to the peritoneal cavity. Close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
Resuscitation and Analgesia: Administer subcutaneous saline for fluid resuscitation and buprenorphine for pain management immediately post-surgery.[6]
-
Treatment: At 8 hours post-CLP surgery, administer this compound (20 or 40 mg/kg) or vehicle control via intraperitoneal injection.[4]
-
Monitoring: Monitor the animals for survival, signs of distress, and other relevant endpoints (e.g., organ function) at predetermined time points.
Figure 2: Experimental workflow for the in vivo CLP sepsis model.
Protocol 2: In Vitro HMGB1 Release and Signaling Assay
This protocol details the methodology for assessing this compound's effect on HMGB1 release and signaling in a human monocytic cell line.[4]
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
This compound stock solution
-
Stimulants: Lipopolysaccharide (LPS) or Poly I:C
-
Recombinant Human HMGB1 (rhHMGB1)
-
ELISA kit for HMGB1 and other cytokines
-
Flow cytometer and antibodies for TLR2, TLR4, RAGE
Procedure:
-
Cell Culture and Seeding: Culture THP-1 cells in RPMI-1640 medium. Seed cells into multi-well plates at an appropriate density. If studying adherent macrophages, differentiate THP-1 monocytes with PMA for 24-48 hours prior to the experiment.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation:
-
For HMGB1 Release Assay: Add LPS (e.g., 1 µg/mL) or Poly I:C to the wells and incubate for 16-24 hours.[4]
-
For HMGB1 Signaling Assay: Add rhHMGB1 to the wells and incubate for the desired period to assess downstream effects.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure the concentration of released HMGB1 and other cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Cells: Harvest the cells for analysis of cell surface receptor expression.
-
-
Analysis:
-
ELISA: Quantify HMGB1 and other cytokine levels in the supernatant according to the manufacturer's instructions.
-
Flow Cytometry: Stain harvested cells with fluorescently-labeled antibodies against TLR2, TLR4, and RAGE. Analyze the mean fluorescence intensity to quantify changes in receptor expression.
-
Figure 3: Experimental workflow for in vitro HMGB1 assays.
References
- 1. Targeting HMGB1 in the treatment of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting HMGB1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts a potent therapeutic effect against sepsis by alleviating high mobility group box 1-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
Troubleshooting & Optimization
Indoprofen Technical Support Center: Troubleshooting Solubility Issues
Welcome to the technical support center for Indoprofen. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and practical solutions for issues related to this compound's solubility.
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a weakly acidic drug and is classified as a poorly water-soluble compound. Its aqueous solubility is highly pH-dependent. In acidic environments (low pH), such as 0.1 N HCl, this compound exists predominantly in its non-ionized, less soluble form, leading to very low solubility. As the pH increases towards and above its pKa, it ionizes to its more soluble salt form.
-
Troubleshooting:
-
Increase pH: For dissolution in aqueous media, adjust the pH to neutral or slightly alkaline conditions (e.g., pH 7.4). You should observe a significant increase in solubility.
-
Use of Co-solvents: If working with a specific pH is necessary and solubility is still low, consider adding a small percentage of a water-miscible organic co-solvent like ethanol or DMSO. However, be mindful of the potential impact of the co-solvent on your experimental system.
-
Q2: I'm observing precipitation when I dilute my this compound stock solution (prepared in an organic solvent) into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when a drug-saturated organic solvent solution is introduced into an aqueous medium where the drug has poor solubility. The rapid change in solvent polarity causes the drug to precipitate.
-
Troubleshooting:
-
Slow Addition with Vigorous Stirring: Add the stock solution dropwise into the aqueous buffer while stirring vigorously. This allows for more controlled mixing and can sometimes prevent immediate precipitation.
-
Optimize Solvent System: If possible, use a co-solvent system (a mixture of water and an organic solvent) as your final buffer to increase the overall solvent capacity for this compound.
-
Formulation Strategies: For persistent precipitation issues, consider using solubility enhancement techniques such as preparing a solid dispersion, a cyclodextrin inclusion complex, or a salt form of this compound. These methods can improve the aqueous solubility and dissolution rate.
-
Q3: Can I improve the dissolution rate of this compound for my in vitro release studies?
A3: Yes, several techniques can significantly enhance the dissolution rate of this compound. The choice of method will depend on your specific experimental requirements and formulation goals.
-
Solutions:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can increase its surface area and wettability, leading to a faster dissolution rate.
-
Cocrystals: Forming a cocrystal of this compound with a suitable coformer can alter its crystal lattice and improve its dissolution properties.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its apparent solubility and dissolution.
-
Salt Formation: Converting this compound to a salt form with a suitable counter-ion can dramatically increase its aqueous solubility and dissolution rate.
-
Q4: What are the best organic solvents for dissolving this compound?
A4: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a very effective solvent for this compound. It is also reported to be more soluble in other organic solvents like ethanol and methanol compared to water.
-
Recommendation: For preparing stock solutions, DMSO is a reliable choice. Always use freshly opened, anhydrous DMSO, as absorbed moisture can affect the solubility of hygroscopic compounds.
Quantitative Data on this compound and Ibuprofen Solubility
The following tables summarize the solubility data for this compound and the structurally similar NSAID, Ibuprofen, in various solvents and conditions. Due to the limited availability of specific quantitative data for this compound, data for Ibuprofen is provided for comparative purposes, as the general solubility trends are often similar for this class of compounds.
Table 1: Solubility of this compound
| Solvent/Medium | Temperature (°C) | Solubility |
| DMSO | Not Specified | ≥ 38 mg/mL[1] |
| DMSO | Not Specified | 52 mg/mL[2] |
| Water | Not Specified | Insoluble[2] |
| Ethanol | Not Specified | Insoluble[2] |
| Methanol | Not Specified | Slightly Soluble[3] |
| Acetonitrile/Water | Not Specified | Soluble (as a solution) |
| Phosphate Buffer (pH 7.4) | Not Specified | >42.2 µg/mL[4] |
Table 2: Solubility of Ibuprofen (for reference)
| Solvent/Medium | Temperature (°C) | Solubility |
| Water | 25 | ~50 ppm |
| Ethanol (100%) | 25 | High |
| Ethanol (50.19% w/w in water) | 25 | 67450 ppm (maximum) |
| Acetone | 20 - 40 | High |
| Dichloromethane | 20 - 40 | High |
| 0.1 N HCl | Not Specified | Practically Insoluble[5] |
| Phosphate Buffer (pH 6.8) | Not Specified | Increased solubility compared to acidic pH |
| Phosphate Buffer (pH 7.2) | 37 | ~2 mg/mL[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at enhancing the solubility of this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable hydrophilic polymer
-
Methanol (or another suitable volatile organic solvent)
-
Mortar and pestle
-
Rotary evaporator or water bath
-
Vacuum oven
-
Sieves
Procedure:
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid mass from the flask.
-
Place the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Water-ethanol mixture
-
Mortar and pestle
-
Oven
Procedure:
-
Molar Ratio Calculation:
-
Calculate the required weights of this compound and β-cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).
-
-
Kneading:
-
Place the accurately weighed β-cyclodextrin in a mortar.
-
Add a small amount of the water-ethanol mixture to the β-cyclodextrin and triturate to obtain a homogeneous paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture for a specified period (e.g., 45-60 minutes). Add more of the solvent mixture if necessary to maintain a suitable consistency.
-
-
Drying:
-
Spread the resulting paste as a thin layer on a glass tray.
-
Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until it is completely dry.
-
-
Pulverization and Sieving:
-
Grind the dried complex into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared inclusion complex in a well-closed container in a cool, dry place.
-
Protocol 3: Screening for this compound Cocrystals by Liquid-Assisted Grinding
Objective: To screen for the formation of cocrystals between this compound and various coformers.
Materials:
-
This compound
-
A selection of pharmaceutically acceptable coformers (e.g., nicotinamide, saccharin, benzoic acid)
-
A small amount of a suitable solvent (e.g., ethanol, acetonitrile)
-
Ball mill or mortar and pestle
-
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) instruments for analysis
Procedure:
-
Molar Ratio Preparation:
-
Accurately weigh this compound and a selected coformer in a specific molar ratio (commonly 1:1).
-
-
Grinding:
-
Place the physical mixture in a grinding jar of a ball mill or in a mortar.
-
Add a few drops of the selected solvent.
-
Grind the mixture for a set period (e.g., 30-60 minutes).
-
-
Analysis:
-
Analyze the resulting powder using DSC and PXRD.
-
Compare the thermal profiles (melting points) and diffraction patterns of the ground mixture with those of the individual components (this compound and the coformer).
-
The formation of a new crystalline phase with a distinct melting point and PXRD pattern indicates potential cocrystal formation.
-
-
Repeat for Different Coformers:
-
Repeat the process with other coformers to screen for multiple potential cocrystal systems.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's activity and the experimental procedures for enhancing its solubility.
References
Technical Support Center: Indoprofen Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Indoprofen. It covers common artifacts and issues that may arise during chemical analysis and in vitro assays.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for this compound?
-
Why is my this compound poorly soluble in aqueous buffers?
-
What are the key differences between this compound's enantiomers?
-
-
Troubleshooting Guides
-
Chemical Analysis & Purity
-
In Vitro Cell-Based Assays
-
-
Experimental Protocols
-
Protocol 1: HPLC-UV Analysis for this compound Purity
-
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a non-steroidal anti-inflammatory drug (NSAID) whose primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.[1][2] By blocking COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] However, some studies suggest that this compound also has COX-independent activities, such as upregulating the SMN protein and activating the PDK1/AKT pathway.[1][2][5]
Q2: Why is my this compound poorly soluble in aqueous buffers?
A: this compound is practically insoluble in water and ethanol.[1] For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] When preparing working solutions, ensure the final concentration of DMSO is low (often below 0.5%) to avoid solvent-induced artifacts in cell-based assays.[6] If precipitation occurs upon dilution into aqueous media, consider using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]
Q3: What are the key differences between this compound's enantiomers?
A: Like other profens, this compound is a chiral molecule existing as two enantiomers (R- and S-forms). For many NSAIDs like ibuprofen, the S-enantiomer is the pharmacologically active form that potently inhibits COX enzymes.[3][7] The R-enantiomer is often less active but can undergo in vivo chiral inversion to the S-form in the body.[7] When conducting experiments, it is crucial to know whether you are using the racemic mixture or a specific enantiomer, as this will significantly impact the interpretation of results. Chiral separation is necessary to study the properties of each enantiomer individually.[7][8][9]
Troubleshooting Guides
Chemical Analysis & Purity
This section addresses common issues encountered during the analysis of this compound's purity and identity.
Q: I see an unexpected peak in my HPLC chromatogram. What could it be?
A: An unexpected peak can be an artifact from the solvent, a degradation product, a synthesis-related impurity, or a contaminant.
-
Initial Troubleshooting Steps:
-
Run a Blank: Inject your mobile phase and sample solvent (e.g., DMSO) to check for solvent-related peaks.
-
Check Purity of Standard: If using a reference standard, verify its certificate of analysis for known impurities.
-
Review Synthesis Route: Common impurities often arise from starting materials or side reactions during synthesis.[10][11]
-
Logical Troubleshooting Workflow for HPLC Artifacts
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imedpub.com [imedpub.com]
Optimizing Indoprofen Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of Indoprofen in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanisms of action include:
-
Cyclooxygenase (COX) Inhibition: Like other NSAIDs, this compound inhibits COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[1][3][4]
-
PDK1/AKT Pathway Activation: this compound can prevent muscle wasting by activating the PDK1/AKT signaling pathway.[1][5]
-
SMN Protein Upregulation: It has been shown to selectively increase the level of Survival Motor Neuron (SMN) protein, a mechanism that is independent of its COX-inhibitory activity.[1][2]
Q2: I'm seeing high levels of cell death in my experiment. What could be the cause?
High cell death is a common issue and can often be attributed to the concentration of this compound or the solvent used.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Excessively high concentrations of NSAIDs can induce cytotoxicity.[3][6] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and assay duration.
-
Perform a Dose-Response Curve: Always begin by performing a cytotoxicity assay (e.g., MTT, XTT) with a wide range of this compound concentrations to determine the IC50 value and a suitable working concentration.[6][7][8]
-
Check Solvent Concentration: this compound is typically dissolved in DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) as DMSO itself can be toxic to cells.[9] Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the solvent's effect.
-
Assess Cell Health: Ensure your cells are healthy, viable, and not overgrown before starting the experiment.[10]
-
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies on this compound, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biocompare.com [biocompare.com]
Indoprofen HPLC Separation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Indoprofen separation by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound analysis by reverse-phase HPLC?
A typical starting point for reverse-phase HPLC analysis of this compound involves a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[1][2] The pH of the aqueous phase is crucial and should be controlled to ensure consistent retention and peak shape.[3][4]
Q2: Why is the pH of the mobile phase important for this compound analysis?
This compound is a monocarboxylic acid.[5] The pH of the mobile phase affects the ionization state of the analyte.[4] For acidic compounds like this compound, running the mobile phase at a pH below its pKa can suppress ionization, leading to better retention and improved peak shape on a reverse-phase column.[6][7]
Q3: What should I do if I don't see any peaks in my chromatogram?
There are several potential reasons for the absence of peaks. First, verify that the detector is set to an appropriate wavelength for this compound (e.g., 254 nm).[8] Ensure the sample was prepared correctly and injected onto the column. Check for any leaks in the system, and confirm that the mobile phase is being delivered to the column at the set flow rate.[9][10]
Troubleshooting Common Issues
Problem 1: Peak Tailing
Peak tailing is a common issue in HPLC and can negatively impact resolution and quantitation.[6]
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for acidic compounds like this compound often results from secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.[6][11]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[6][11] Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of these silanol groups.[7] Using a highly deactivated (end-capped) column can also minimize these interactions.[11] |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[6] Whenever possible, dissolve the sample in the mobile phase itself.[6] |
| Column Overload | Injecting too much sample can saturate the column, resulting in tailing peaks.[6][12] Reduce the injection volume or dilute the sample. |
| Column Void or Contamination | A void at the head of the column or contamination can disrupt the sample path, leading to poor peak shape.[6][12] If suspected, replacing the column may be necessary.[7] |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Problem 2: Retention Time Shift
Inconsistent retention times can make peak identification and quantification unreliable.[13]
Q: The retention time for my this compound peak is drifting or has suddenly shifted. What should I investigate?
A: Retention time shifts can be caused by changes in the mobile phase, flow rate, column temperature, or column chemistry.[14][15][16]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Mobile Phase Composition Change | Inconsistent preparation of the mobile phase, or evaporation of a volatile component, can alter its composition and affect retention times.[15][16] Prepare fresh mobile phase daily and keep the solvent reservoir covered.[17] |
| Flow Rate Fluctuation | A leak in the system or a problem with the pump can cause the flow rate to vary.[9][14] Check for leaks and ensure the pump is functioning correctly.[18] |
| Column Temperature Variation | Fluctuations in the column temperature can lead to shifts in retention time.[15] Using a column oven is recommended for better reproducibility.[17] |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase.[16] Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention.[16] If other causes are ruled out, the column may need to be replaced. |
Logical Relationship for Retention Time Shift
Caption: Factors contributing to retention time shifts.
Problem 3: Poor Resolution
Poor resolution between this compound and other components in the sample can hinder accurate quantification.
Q: I am not getting good resolution between my this compound peak and an impurity. How can I improve the separation?
A: Improving resolution often involves optimizing the mobile phase composition, adjusting the flow rate, or changing the column.[19][20]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inadequate Mobile Phase Strength | If the mobile phase is too strong, analytes will elute too quickly and not be well-separated. Decrease the percentage of the organic solvent in the mobile phase. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the selectivity between this compound and other ionizable compounds.[4] Experiment with small adjustments to the mobile phase pH. |
| Suboptimal Flow Rate | A lower flow rate generally leads to better resolution, but also longer analysis times.[20] Try reducing the flow rate to see if resolution improves. |
| Inefficient Column | An old or poorly packed column will have lower efficiency, resulting in broader peaks and poorer resolution. Consider replacing the column. |
| Unsuitable Stationary Phase | The chosen stationary phase may not be providing the necessary selectivity. Trying a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, or a phenyl column) may improve separation. |
Experimental Protocols
Example Protocol for this compound Analysis
This is a general starting protocol. Optimization will likely be required for specific applications.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 50:50 (v/v).[21]
-
Column Temperature: 25 °C (ambient or controlled with a column oven).[8][21]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 20 µL.[21]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or mobile phase.
-
Further dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[17]
-
Quantitative Data Summary
The following tables summarize typical parameters for this compound and related non-steroidal anti-inflammatory drug (NSAID) HPLC methods.
Table 1: Mobile Phase Compositions
| Analyte | Organic Solvent | Aqueous Phase | Ratio (Organic:Aqueous) | Reference |
| This compound | Acetonitrile | 1% Acetic Acid in Water | Not specified | [22] |
| This compound Enantiomers | Tetrahydrofuran | 20 mM Sodium Citrate, pH 6.3 | 10:90 | [8] |
| Ibuprofen | Acetonitrile | Phosphate Buffer, pH 6.8 | 35:65 | [23] |
| Ibuprofen | Acetonitrile | Water (pH 4 with OPA) | 50:50 | [21] |
Table 2: Chromatographic Parameters
| Parameter | Value | Reference |
| Column Type | C18, C8 | [2][21][23] |
| Column Dimensions | 250 mm x 4.6 mm, 150 mm x 4.6 mm | [21][23] |
| Particle Size | 5 µm | [21][23] |
| Flow Rate | 0.7 - 1.0 mL/min | [8][21][23] |
| Detection Wavelength | 220 - 254 nm | [8][21] |
| Column Temperature | 23 - 30 °C | [8][24] |
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. This compound | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Analysis of this compound Enantiomers on Astec® CHIROBIOTIC® V application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Overcoming retention time shifts as a source of error in HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 17. medikamenterqs.com [medikamenterqs.com]
- 18. phenomenex.com [phenomenex.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. ijnrd.org [ijnrd.org]
- 22. researchgate.net [researchgate.net]
- 23. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Indoprofen Degradation Studies
Disclaimer: Publicly available literature specifically detailing the forced degradation products of indoprofen is limited. This guide leverages extensive data from its close structural analog, ibuprofen, to provide a predictive framework for researchers. The principles and methodologies described are standard for pharmaceutical degradation studies and are expected to be highly relevant for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the structure of this compound and data from the analogous compound ibuprofen, the primary degradation pathways are expected to be oxidation, hydrolysis, and photolysis. Thermal degradation is also a possibility, particularly at elevated temperatures.
-
Oxidative Degradation: The tertiary carbon atom on the propionic acid side chain is a likely site for oxidation.
-
Hydrolytic Degradation: While generally stable, forced hydrolysis under strong acidic or basic conditions may lead to the opening of the isoindolinone ring.
-
Photodegradation: Aromatic compounds like this compound are susceptible to degradation upon exposure to UV light.
Q2: What are the potential degradation products of this compound?
While specific degradation products for this compound have not been extensively reported, we can predict potential products by analogy to ibuprofen. For ibuprofen, oxidative and thermal stress can lead to the formation of several degradation products.[1] A key degradation product of ibuprofen is 4-isobutylacetophenone (IBAP).[2]
Predicted this compound Degradation Products:
| Predicted Degradation Product Name | Predicted Formation Pathway |
| 2-(4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl)propan-1-ol | Oxidation |
| 1-(4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl)ethan-1-one | Oxidative decarboxylation |
| Phthalic acid and 2-(4-aminophenyl)propanoic acid | Aggressive hydrolysis |
Q3: What analytical techniques are best suited for identifying this compound degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying the parent drug from its degradation products.[3][4] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5]
Troubleshooting Guide
Problem: Poor separation of degradation peaks in HPLC.
-
Possible Cause: Inadequate mobile phase composition or gradient.
-
Solution:
-
Modify Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.
-
Adjust pH: Vary the pH of the aqueous buffer, as the ionization of this compound and its degradation products can significantly affect retention.
-
Implement Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can improve the resolution of peaks with different polarities.
-
Change Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Problem: Co-elution of degradation products with the main this compound peak.
-
Possible Cause: The analytical method is not stability-indicating.
-
Solution:
-
Perform Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][4]
-
Develop a Stability-Indicating Method: Use the stressed samples to develop an HPLC method that can separate all degradation peaks from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can confirm that the main peak is not masking any co-eluting impurities.
-
Problem: Difficulty in identifying the structure of an unknown degradation product.
-
Possible Cause: Insufficient data from a single analytical technique.
-
Solution:
-
Utilize LC-MS/MS: This technique provides both the molecular weight of the degradation product and fragmentation patterns, which are crucial for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy provides definitive structural information.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with PDA detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 7 days.[2] Dissolve the stressed powder to prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC-PDA method.
-
Identify and quantify the degradation products.
-
For unknown peaks, perform LC-MS analysis to determine their mass and fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Predicted degradation pathways for this compound.
References
- 1. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5185373A - Inhibition of thermal degradation of ibuprofen - Google Patents [patents.google.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. longdom.org [longdom.org]
- 5. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Indoprofen Bioavailability in Animal Studies
Welcome to the technical support center for researchers focused on enhancing the oral bioavailability of Indoprofen in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development and in vivo evaluation.
Frequently Asked Questions (FAQs)
Formulation Development
Q1: I am having trouble selecting the right excipients for my this compound Self-Emulsifying Drug Delivery System (SEDDS). What should I consider?
A1: Excipient selection is a critical step in developing a stable and effective SEDDS formulation. Key considerations include:
-
Solubility: this compound must be highly soluble in the oil phase. Screen various oils (e.g., medium-chain triglycerides, olive oil, oleic acid) to find the one with the highest solubilizing capacity for this compound.
-
Surfactant and Co-surfactant (S/CoS) Selection: The surfactant and co-surfactant mixture is crucial for the spontaneous formation of a stable microemulsion upon dilution in the gastrointestinal fluid. Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are often preferred for oral formulations due to their lower toxicity.[1] The efficiency of the S/CoS combination can be evaluated by constructing pseudo-ternary phase diagrams.[2][3][4][5]
-
Compatibility: Ensure that this compound does not chemically interact with the chosen excipients. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for any potential interactions.[2][4]
Q2: My this compound solid dispersion shows signs of recrystallization during storage. How can I prevent this?
A2: The amorphous state of the drug in a solid dispersion is thermodynamically unstable, making recrystallization a common issue.[6][7] To mitigate this:
-
Polymer Selection: Use polymers with a high glass transition temperature (Tg) to reduce molecular mobility and inhibit recrystallization. Hydrophilic polymers like Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC) are commonly used.[8]
-
Drug-Polymer Ratio: A higher proportion of the polymer can help to better disperse the drug and prevent the formation of crystalline domains.
-
Storage Conditions: Store the solid dispersion in a cool, dry place to minimize the effects of temperature and humidity, which can accelerate recrystallization.
Q3: What are the main challenges in preparing stable this compound nanoparticles for oral delivery?
A3: The primary challenges in developing oral nanoparticle formulations include:
-
Particle Aggregation: Nanoparticles have a high surface area-to-volume ratio, which can lead to aggregation. Using stabilizers like surfactants (e.g., Poloxamer 188) or polymers (e.g., PLA) can help maintain particle dispersion.[9][10][11][12]
-
Biological Barriers: Nanoparticles must overcome several biological barriers, including the acidic environment of the stomach, enzymatic degradation, and the mucus layer of the intestine, to be absorbed.[13] Enteric coating or the use of mucoadhesive polymers can offer protection and enhance absorption.
-
Drug Loading and Encapsulation Efficiency: Achieving high drug loading without compromising the stability and release characteristics of the nanoparticles can be challenging. The formulation and process parameters need to be carefully optimized.
Animal Studies & Bioavailability Assessment
Q4: Which animal model is most suitable for this compound bioavailability studies?
A4: Rats, particularly Wistar or Sprague-Dawley strains, are the most commonly used animal models for preclinical bioavailability and pharmacokinetic studies of NSAIDs like this compound.[3][5] This is due to their well-characterized physiology, ease of handling, and cost-effectiveness. However, it's important to be aware of potential metabolic differences between rats and humans.
Q5: How do I collect blood samples and analyze for this compound concentrations in plasma?
A5: Blood samples are typically collected from the tail vein or via cannulation of the jugular or carotid artery at predetermined time points after oral administration of the this compound formulation. Plasma is then separated by centrifugation. The concentration of this compound in the plasma is commonly determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.[14][15][16]
Troubleshooting Guides
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor self-emulsification or formation of large droplets. | Inappropriate ratio of oil, surfactant, and co-surfactant. Insufficient energy for dispersion. | Optimize the formulation by constructing a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. Increase the surfactant-to-oil ratio. Use a co-surfactant to improve emulsification. |
| Drug precipitation upon dilution in aqueous media. | The drug is not sufficiently solubilized in the lipid phase after emulsification. Supersaturation of the drug in the formulation. | Increase the amount of oil or use an oil with higher solubilizing capacity for this compound. Reduce the drug loading. |
| Phase separation or instability of the pre-concentrate. | Immiscibility of components. Incompatibility between excipients. | Screen for miscible and compatible excipients. Conduct stability studies at different temperatures. |
Solid Dispersions
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug dissolution rate from the solid dispersion. | Incomplete amorphization of the drug. Poor wettability of the solid dispersion. | Use a higher drug-to-carrier ratio. Select a more hydrophilic carrier. Incorporate a surfactant into the formulation. |
| Tacky or difficult-to-handle final product. | The chosen polymer has a low glass transition temperature (Tg). The solvent evaporation process is incomplete. | Select a polymer with a higher Tg. Ensure complete removal of the solvent during the preparation process. |
| Variability in drug content between batches. | Inhomogeneous mixing of the drug and carrier. Phase separation during the manufacturing process. | Optimize the mixing process to ensure a homogenous dispersion. Use techniques like hot-melt extrusion for better uniformity. |
Nanoparticles
| Issue | Potential Cause | Troubleshooting Steps |
| Wide particle size distribution (high polydispersity index). | Inadequate control over the nanoprecipitation or emulsification process. | Optimize process parameters such as stirring speed, temperature, and the rate of addition of the non-solvent or aqueous phase. |
| Low encapsulation efficiency. | Poor affinity of the drug for the polymer matrix. Drug leakage during the preparation process. | Select a polymer with a higher affinity for this compound. Optimize the drug-to-polymer ratio. Modify the preparation method to minimize drug loss. |
| Instability of the nanoparticle suspension (sedimentation or aggregation). | Insufficient surface charge or steric hindrance to prevent particle aggregation. | Add a stabilizer or increase the concentration of the existing stabilizer. Adjust the pH of the suspension to increase the zeta potential. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Rats
(Note: The following data is illustrative and based on expected trends for enhanced bioavailability formulations of poorly soluble NSAIDs. Actual results may vary.)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 20 | 15.2 ± 3.1 | 2.0 | 98.5 ± 15.7 | 100 |
| This compound-SEDDS | 20 | 35.8 ± 5.4 | 1.0 | 245.1 ± 30.2 | 249 |
| This compound-Solid Dispersion | 20 | 28.5 ± 4.9 | 1.5 | 198.3 ± 25.1 | 201 |
| This compound-Nanoparticles | 20 | 42.1 ± 6.2 | 0.75 | 289.7 ± 35.8 | 294 |
Experimental Protocols
Preparation of this compound-Loaded SEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
Titrate each mixture with water and observe for the formation of a clear, single-phase microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear solution is obtained.
-
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as PVP K30 or PEG 6000.
-
Dissolution: Dissolve both this compound and the carrier in a suitable organic solvent (e.g., ethanol, methanol) in a desired ratio (e.g., 1:1, 1:2, 1:4 drug to carrier).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Administer the this compound formulations (suspension, SEDDS, solid dispersion, or nanoparticles) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualization
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. ijpsr.com [ijpsr.com]
- 4. Self-emulsifying drug delivery system (SEDDS) of Ibuprofen: formulation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractpharma.com [contractpharma.com]
- 8. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
- 13. rroij.com [rroij.com]
- 14. GLC determination of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the enantiomers of this compound in blood plasma by high-performance liquid chromatography after rapid derivatization by means of ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Indoprofen vs. Ibuprofen: A Comparative Analysis of Cyclooxygenase Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) inhibition selectivity of indoprofen and ibuprofen, two nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions.
Mechanism of Action: COX Inhibition
Both this compound and ibuprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] COX-1 is a constitutively expressed enzyme involved in physiological functions such as gastrointestinal mucosal protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2] The selectivity of NSAIDs for these two isoforms is a critical determinant of their efficacy and side-effect profiles.
Quantitative Comparison of COX Inhibition
The inhibitory potency of this compound and ibuprofen against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 is used to determine the drug's selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | 1.95 | 2.5 | 0.78 | [3] |
| Ibuprofen | 12 | 80 | 0.15 | [1] |
A lower selectivity index indicates a higher selectivity for COX-2.
Based on the data, this compound demonstrates a more balanced inhibition of both COX-1 and COX-2, with a selectivity index of 0.78.[3] Ibuprofen, on the other hand, is a non-selective inhibitor with a preference for COX-1, as indicated by its lower IC50 value for COX-1 and a selectivity index of 0.15.[1]
Signaling Pathway of COX Inhibition by NSAIDs
The following diagram illustrates the mechanism of action of NSAIDs in the arachidonic acid pathway.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition by this compound and ibuprofen is typically conducted through in vitro enzyme assays. A general methodology is described below.
Objective: To determine the IC50 values of test compounds (this compound and ibuprofen) for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Detection system: This can be a colorimetric, fluorometric, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method to measure the product of the COX reaction (e.g., Prostaglandin E2).[4][5]
General Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to an appropriate concentration in the assay buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (this compound or ibuprofen) or vehicle control for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[4]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[4]
-
Reaction Termination: After a defined incubation time (e.g., 2-10 minutes), the reaction is terminated, often by the addition of an acid (e.g., HCl).[4]
-
Product Quantification: The amount of prostaglandin produced is quantified using a suitable detection method.
-
Colorimetric/Fluorometric Assays: These assays often measure the peroxidase activity of the COX enzyme, where a chromogenic or fluorogenic substrate is oxidized in the presence of the prostaglandin product.[5]
-
LC-MS/MS: This highly sensitive and specific method directly measures the concentration of the prostaglandin product (e.g., PGE2) in the reaction mixture.[4]
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The experimental data indicate that while both this compound and ibuprofen are non-selective COX inhibitors, this compound exhibits a more balanced inhibition of COX-1 and COX-2 compared to ibuprofen, which shows a preference for COX-1. This difference in selectivity may have implications for the therapeutic applications and side-effect profiles of these two drugs. The choice between these NSAIDs in a research or clinical setting should be guided by the desired therapeutic outcome and the potential for adverse effects related to COX-1 inhibition.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Converting this compound to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
A Comparative Guide to the Anti-inflammatory Effects of Indoprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Indoprofen against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a propionic acid derivative, demonstrates its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. This guide presents a comparative analysis of this compound's efficacy with other widely used NSAIDs, including Ibuprofen, Diclofenac, and Indomethacin. The comparison is based on in-vitro enzyme inhibition assays and in-vivo animal models of inflammation.
In-Vitro Efficacy: Cyclooxygenase Inhibition
The primary mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target.
Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 15 | 25 | 1.67 |
| Diclofenac | 0.8 | 0.04 | 0.05 |
| Indomethacin | 0.1 | 1.8 | 18 |
Note: Lower IC50 values indicate greater potency. The selectivity ratio indicates the drug's relative preference for inhibiting COX-2 over COX-1. A lower ratio suggests higher selectivity for COX-2. While specific IC50 values for this compound were not available in the direct comparative studies reviewed, its classification as a non-selective COX inhibitor suggests activity against both isoforms.
In-Vivo Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model to evaluate the efficacy of anti-inflammatory drugs. The percentage of edema inhibition is a measure of the drug's ability to reduce swelling.
Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Drug | Dose (mg/kg) | Time Post-Carrageenan | Edema Inhibition (%) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 100 | 3 hours | ~45% |
| Diclofenac | 5 | 3 hours | 71.82%[1] |
| Diclofenac | 20 | 3 hours | 56.17%[1] |
| Indomethacin | 10 | 3 hours | ~50-60% |
Note: While direct comparative dose-response data for this compound in this model was not available in the reviewed literature, clinical studies have demonstrated its anti-inflammatory and analgesic efficacy to be comparable or superior to ibuprofen in some instances[2][3]. For example, a double-blind, crossover study in patients with rheumatoid arthritis showed that this compound (800 mg/day) was significantly better than ibuprofen (1200 mg/day) in improving pain, grip strength, and morning stiffness[3]. Another study in osteoarthrosis found this compound to be at least as effective as ibuprofen[2].
Signaling Pathways and Molecular Mechanisms
The primary anti-inflammatory mechanism of this compound and other NSAIDs is the inhibition of the cyclooxygenase pathway, which blocks the conversion of arachidonic acid to prostaglandins.
Figure 1. Mechanism of action of this compound and other NSAIDs.
Beyond COX inhibition, some NSAIDs may exert anti-inflammatory effects through other pathways. For instance, diclofenac has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response, in RAW 264.7 macrophages[4]. While the direct effect of this compound on the NF-κB pathway requires further investigation, this represents a potential area for future research into its complete mechanism of action.
Experimental Protocols
COX Inhibition Assay (In-Vitro)
This protocol outlines a general procedure for determining the in-vitro inhibition of COX-1 and COX-2.
Figure 2. Workflow for in-vitro COX inhibition assay.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Test compounds (this compound and other NSAIDs)
-
Reaction buffer (e.g., Tris-HCl)
-
ELISA kit for Prostaglandin E2 (PGE2) quantification
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds at various concentrations.
-
In a microplate, add the reaction buffer, COX-1 or COX-2 enzyme, and the test compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a stopping agent or by rapid freezing).
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carrageenan-Induced Paw Edema (In-Vivo)
This protocol describes a standard method for evaluating the anti-inflammatory activity of compounds in an animal model.
Figure 3. Workflow for carrageenan-induced paw edema model.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compounds (this compound and other NSAIDs)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
House the rats under standard laboratory conditions and fast them overnight before the experiment.
-
Administer the test compound or vehicle orally or intraperitoneally at a specified time before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Inhibition of Cytokine Production in RAW 264.7 Macrophages (In-Vitro)
This protocol details a method to assess the effect of NSAIDs on the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound and other NSAIDs)
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates and incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for a designated period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
Conclusion
This compound is an effective non-steroidal anti-inflammatory drug that primarily functions through the inhibition of COX enzymes. While direct comparative preclinical data for this compound against other NSAIDs is limited in some standardized models, clinical evidence suggests its efficacy is comparable, and in some cases superior, to that of ibuprofen. Further research focusing on direct, dose-response comparisons in both in-vitro and in-vivo models, as well as exploration of its effects on other inflammatory pathways such as NF-κB, would provide a more complete understanding of its anti-inflammatory profile. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 2. This compound versus ibuprofen in osteoarthrosis: a short-term, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind cross-over study of this compound versus ibuprofen and placebo in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
Indoprofen Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of indoprofen in commercial immunoassays. Understanding the potential for cross-reactivity is critical for the accurate interpretation of immunoassay results, particularly in research and clinical settings where multiple non-steroidal anti-inflammatory drugs (NSAIDs) may be present. This document summarizes available quantitative data, details the experimental protocols used to generate this data, and illustrates the underlying principles of cross-reactivity.
Data Presentation: Cross-Reactivity of this compound in an Ibuprofen-Specific Immunoassay
The following table summarizes the quantitative cross-reactivity of this compound and other structurally related NSAIDs in a commercially available Ibuprofen Enzyme-Linked Immunosorbent Assay (ELISA) kit. The data is derived from the manufacturer's specifications for the Neogen Ibuprofen ELISA Kit.[1]
| Compound | % Cross-Reactivity |
| Ibuprofen | 100% |
| Flurbiprofen | 0.3% |
| Fenoprofen | 0.06% |
| This compound | 0.02% |
| Suprofen | 0.01% |
Data sourced from the Neogen Ibuprofen ELISA Kit product information.[1]
This data indicates that in an immunoassay designed for the specific detection of ibuprofen, this compound exhibits minimal cross-reactivity. This low level of interference suggests that the antibodies used in this particular assay are highly specific to the molecular structure of ibuprofen.
Experimental Protocols
The data presented above was generated using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed description of the typical experimental protocol for such an assay, based on the information provided for the Neogen Ibuprofen ELISA Kit.[2][3][4]
Assay Principle:
The assay operates on the principle of competition between the drug present in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate. In the absence of the target drug in the sample, the drug-enzyme conjugate binds to the immobilized antibodies. The addition of a substrate results in color development. Conversely, the presence of the target drug in the sample leads to competition for the antibody binding sites, resulting in reduced binding of the drug-enzyme conjugate and consequently, a decrease in color intensity. The extent of color development is inversely proportional to the concentration of the drug in the sample.
Materials and Reagents:
-
Antibody-Coated Microplate (96-well plate)
-
Drug-Enzyme Conjugate (e.g., Ibuprofen-horseradish peroxidase)
-
Standards and Controls
-
Sample Diluent/EIA Buffer
-
Wash Buffer Concentrate
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution
-
Precision pipettes and tips
-
Microplate reader
Assay Procedure:
-
Sample/Standard Addition: Add a defined volume of the standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add a defined volume of the drug-enzyme conjugate to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 75 minutes) to allow for competitive binding.[1]
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate for a specified period to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm or 650 nm).[1]
Calculation of Cross-Reactivity:
Cross-reactivity is typically determined by generating a standard curve for the target analyte (ibuprofen in this case). The concentration of the cross-reacting compound (this compound) that produces a 50% inhibition of the signal (IC50) is then determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100
Mandatory Visualization
The following diagram illustrates the principle of competitive immunoassay and how structural similarity between different NSAIDs can lead to cross-reactivity.
Caption: Competitive immunoassay principle and NSAID cross-reactivity.
References
A Comparative Analysis of Indoprofen and Other PDK1 Activators for Research Applications
For Immediate Release
This guide provides a comparative overview of the efficacy of Indoprofen as a 3-phosphoinositide-dependent protein kinase-1 (PDK1) activator, benchmarked against other known activators, PS48 and PS210. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the PDK1 signaling pathway.
Introduction to PDK1 Activation
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that plays a crucial role in the activation of a multitude of AGC kinases, including Akt/PKB, S6K, and SGK.[1] The activation of these downstream effectors is integral to regulating cell proliferation, survival, and metabolism. Consequently, small molecule activators of PDK1 are valuable tools for investigating these signaling pathways and may hold therapeutic potential. This guide focuses on this compound, a non-steroidal anti-inflammatory drug (NSAID) recently identified as a PDK1 activator, and compares its activity with other established PDK1 activators.[1][2]
Comparative Efficacy of PDK1 Activators
A direct comparative study of this compound, PS48, and PS210 under identical experimental conditions is not currently available in the published literature. The following table summarizes the available quantitative data on the potency of these compounds from independent studies. It is important to note that variations in assay conditions can influence the apparent activity of the compounds.
| Compound | Type of Activator | Reported Potency | Mechanism of Action |
| This compound | Allosteric | Dose-dependent increase in PDK1 activity (0.001–100 μM)[3] | Binds to the PIF-pocket of PDK1[3] |
| PS48 | Allosteric | AC50 = 8 μM; Active in the 10 nM range[4][5] | Binds to the PIF-binding pocket of PDK1[5] |
| PS210 | Allosteric | Potent activator; Kd = 3 μM for a related compound[6] | Binds to the PIF-pocket and allosterically modulates the active site[6] |
Note: The conflicting potency data for PS48 highlights the importance of considering the specific experimental context. The 10 nM activity was observed in a cell-based assay measuring the restoration of Akt phosphorylation, while the 8 μM AC50 is likely from an in vitro kinase assay.
Signaling Pathway and Experimental Workflow
The activation of PDK1 by these small molecules initiates a downstream signaling cascade. A simplified representation of this pathway and a general workflow for assessing activator efficacy are illustrated below.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of PDK1 activators. Below are representative protocols for in vitro kinase and binding assays.
In Vitro PDK1 Kinase Assay (Radiometric)
This protocol is adapted from methods used to characterize PDK1 activity and can be used to assess the efficacy of activators like this compound and PS48.
1. Reagents:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., T308tide: KTFCGTPEYLAPEVRR)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1% β-mercaptoethanol, 10 mM MgCl2, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Test compounds (this compound, PS48, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing kinase buffer, PDK1 enzyme, and the substrate peptide.
-
Add varying concentrations of the test compound (or vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PDK1 activation relative to the vehicle control.
Ligand Binding Assay (General Protocol for Kd Determination)
Determining the binding affinity (Kd) of a compound like PS210 to PDK1 can be achieved through various methods, including fluorescence polarization or surface plasmon resonance. A general protocol for a competitive binding assay using fluorescence polarization is outlined below.
1. Reagents:
-
Recombinant human PDK1 enzyme
-
Fluorescently labeled ligand that binds to the PIF-pocket (e.g., a fluorescently tagged PIFtide peptide)
-
Binding buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)
-
Test compound (PS210)
2. Procedure:
-
In a multi-well plate, add a fixed concentration of PDK1 enzyme and the fluorescently labeled ligand.
-
Add a serial dilution of the unlabeled test compound (PS210).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The displacement of the fluorescent ligand by the test compound will result in a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization as a function of the test compound concentration and fit the data to a suitable binding model to determine the inhibitory concentration (IC50).
-
The Kd of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
Conclusion
This compound is a promising PDK1 activator with a mechanism of action that involves binding to the allosteric PIF-pocket. While direct comparative data is lacking, the available information suggests its potency is within a range comparable to other known allosteric activators like PS48 and PS210. The choice of activator for a particular research application will depend on the desired potency, the specific cellular or biochemical context, and the experimental system being used. The protocols provided herein offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other PDK1 modulators. Further head-to-head studies are warranted to definitively rank the potency and efficacy of these compounds.
References
- 1. This compound prevents muscle wasting in aged mice through activation of PDK1/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A PDK-1 allosteric agonist neutralizes insulin signaling derangements and beta-amyloid toxicity in neuronal cells and in vitro | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of Indoprofen and Ibuprofen for the Treatment of Osteoarthrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two non-steroidal anti-inflammatory drugs (NSAIDs), Indoprofen and Ibuprofen, in the context of osteoarthrosis treatment. The following sections detail their relative efficacy, safety profiles, and underlying mechanisms of action, supported by data from clinical trials and established experimental protocols.
Data Presentation: Efficacy and Safety Comparison
A short-term, double-blind, crossover clinical trial provides the primary basis for a direct comparison between this compound and Ibuprofen in patients with osteoarthrosis.[1] The key findings from this study are summarized below.
Table 1: Efficacy of this compound vs. Ibuprofen in Osteoarthrosis [1]
| Parameter | This compound (600 mg daily) | Ibuprofen (1200 mg daily) | Outcome |
| Pain at Rest | Significant Improvement | Significant Improvement | Distribution of score differences favored this compound (not statistically significant). |
| Pain on Active Motion | Significant Improvement | Significant Improvement | Distribution of score differences favored this compound (not statistically significant). |
| Pain on Passive Motion | Significant Improvement | Significant Improvement | Statistically significant superiority of this compound. |
| Quality of Sleep | Significant Improvement | Significant Improvement | Distribution of score differences favored this compound (not statistically significant). |
| Overall Effectiveness | Significant Improvement | Significant Improvement | Distribution of score differences favored this compound (not statistically significant). |
| Patient Preference | Favored | Less Favored | Trend in favor of this compound (not statistically significant). |
Table 2: Safety and Tolerability [1]
| Adverse Event | This compound (600 mg daily) | Ibuprofen (1200 mg daily) |
| Gastric Intolerance | No reported cases | 1 patient withdrawn from the study |
| Skin Rashes | No reported cases | 2 patients with transient rashes |
| Overall Tolerability | Well tolerated | Less tolerated in comparison |
Experimental Protocols
The methodologies employed in the comparative clinical trial, as well as standard biochemical assays relevant to the assessment of NSAIDs, are detailed below.
Clinical Trial Protocol: A Double-Blind, Crossover Study[1]
A randomized, double-blind, crossover design was utilized to compare the effects of this compound and Ibuprofen in 24 patients with osteoarthrosis.
-
Patient Population: 24 adult patients diagnosed with osteoarthrosis.
-
Treatment Arms:
-
This compound: 600 mg administered orally per day.
-
Ibuprofen: 1200 mg administered orally per day.
-
-
Study Design: Each patient received both treatments in a sequential manner for one week each, with no washout period in between. The order of treatment was randomized.
-
Blinding: Both patients and investigators were unaware of the treatment allocation.
-
Efficacy Assessment: At the end of each one-week treatment period, the following parameters were assessed using a simple rating scale:
-
Pain Assessment: While the original study refers to a "simple rating scale," such assessments in osteoarthritis trials commonly employ a Visual Analog Scale (VAS) or a Likert-type scale .
-
Visual Analog Scale (VAS): Patients mark their pain intensity on a 100mm line, with "no pain" at one end and "worst imaginable pain" at the other.
-
Likert Scale: Patients rate their pain on a categorical scale (e.g., 0-10, where 0 is no pain and 10 is the worst pain).
-
-
Sleep Quality Assessment: Assessed via a simple rating scale. In modern clinical trials, this is often evaluated using validated questionnaires such as the Pittsburgh Sleep Quality Index (PSQI) , which assesses various components of sleep over a one-month period.
-
Overall Effectiveness Assessment: Both patients and physicians typically provide a global assessment of treatment effectiveness.
-
Patient Global Assessment (PGA): Patients rate the overall effectiveness of the treatment on a categorical or numerical scale.
-
Physician Global Assessment (PGA): The treating physician provides an overall assessment of the patient's disease activity and response to treatment.
-
-
Biochemical Assay Protocol: Cyclooxygenase (COX) Inhibition
The anti-inflammatory activity of this compound and Ibuprofen is primarily due to their inhibition of cyclooxygenase (COX) enzymes. Standard in vitro assays are used to determine the inhibitory potency of these drugs.
-
Objective: To measure the concentration of the drug required to inhibit 50% of the COX enzyme activity (IC50).
-
Methodology: Human Whole Blood Assay
-
Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant.
-
Incubation with NSAID: Aliquots of the whole blood are pre-incubated with varying concentrations of this compound or Ibuprofen.
-
COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot, which triggers thromboxane B2 (TXB2) production (a downstream product of COX-1). The concentration of TXB2 is then measured by immunoassay.
-
COX-2 Activity Measurement: To measure COX-2 activity, the blood is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression, followed by measurement of Prostaglandin E2 (PGE2) production via immunoassay.
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each drug concentration, and the IC50 value is determined.
-
Biochemical Assay Protocol: Prostaglandin E2 (PGE2) Immunoassay
This assay is used to quantify the levels of PGE2, a key inflammatory mediator produced by the action of COX enzymes.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method.
-
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, synovial fluid, or supernatant from the whole blood assay) are collected.
-
Assay Procedure:
-
A microplate pre-coated with an antibody specific for PGE2 is used.
-
The samples and a known amount of enzyme-labeled PGE2 are added to the wells.
-
The PGE2 in the sample competes with the enzyme-labeled PGE2 for binding to the antibody.
-
After an incubation period, the unbound reagents are washed away.
-
A substrate is added, which reacts with the bound enzyme to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of PGE2 in the sample and is measured using a microplate reader.
-
-
Quantification: A standard curve is generated using known concentrations of PGE2 to determine the concentration in the samples.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound and Ibuprofen via inhibition of the COX pathway.
Experimental Workflow
Caption: Workflow of the double-blind, crossover clinical trial comparing this compound and Ibuprofen.
References
Clinical trial comparison of Indoprofen and aspirin
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both indoprofen and aspirin have been utilized for their analgesic and anti-inflammatory properties. This guide provides a comprehensive comparison of their clinical trial performance, delving into their efficacy, safety profiles, and pharmacokinetic characteristics to inform researchers, scientists, and drug development professionals.
Efficacy in Clinical Settings
Clinical trials have evaluated the effectiveness of this compound and aspirin in various conditions, primarily in the management of rheumatoid arthritis and postoperative pain.
Rheumatoid Arthritis
A double-blind, crossover clinical trial involving patients with rheumatoid arthritis demonstrated that both this compound and aspirin led to significant improvements in patient conditions. While there were no statistically significant differences in overall pain, the number of swollen joints, or grip strength, this compound was found to be significantly superior to aspirin in reducing the number of painful joints, the duration of morning stiffness, and the articular index.
Postoperative and Postpartum Pain
In the context of postoperative pain, studies have indicated that this compound is an effective analgesic. One study in patients with postpartum pain found that 100 mg and 200 mg doses of this compound were significantly more effective than a placebo. Notably, a 100 mg dose of this compound was shown to be significantly more effective than 600 mg of aspirin at the six-hour mark for pain intensity difference in patients with episiotomy/cesarean section pain. In another study on postoperative pain following gastrectomy, this compound demonstrated a dose-dependent analgesic effect and was found to have a potency ratio of 13 to 16 times that of lysine acetylsalicylate (a form of aspirin).
Safety and Tolerability
A key differentiator between this compound and aspirin lies in their safety profiles, particularly concerning gastrointestinal side effects.
Gastrointestinal Events
Multiple studies have highlighted that this compound is generally better tolerated than aspirin. In a trial on rheumatoid arthritis, adverse reactions, mainly gastric pyrosis and/or gastralgia, were reported more frequently in patients receiving aspirin compared to those on this compound. Another study investigating gastrointestinal blood loss found that aspirin, at a dose of 1,500 mg/day, caused a six-fold increase in fecal blood loss. In contrast, this compound, at doses of 300 mg and 600 mg/day, only slightly increased the amount of blood in the feces, with the increase being of the same order of magnitude for both doses.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial to its clinical utility.
| Parameter | This compound | Aspirin (Acetylsalicylic Acid) |
| Absorption | Rapid and complete oral absorption. Bioavailability is not significantly affected by food. | Rapidly absorbed in the upper gastrointestinal tract. Enteric coating can delay absorption. |
| Half-life | Approximately 2.3 hours in healthy subjects. | Approximately 0.43 to 4.32 hours, can be affected by food. |
| Metabolism | - | Rapidly deacetylated to salicylic acid. |
| Excretion | Almost completely excreted in urine within 24 hours. | Eliminated mainly by the kidney as salicyluric acid (75%), free salicylic acid (10%), and other metabolites.[1] |
Table 1: Comparison of Pharmacokinetic Parameters. This table summarizes the key pharmacokinetic parameters of this compound and Aspirin, highlighting differences in absorption, half-life, and excretion.
Mechanism of Action: Cyclooxygenase Inhibition
Both this compound and aspirin exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.
Aspirin is a non-selective inhibitor of both COX-1 and COX-2. It acts as an acetylating agent, irreversibly attaching an acetyl group to a serine residue in the active site of the COX enzyme. This irreversible inhibition is unique among NSAIDs.
This compound is also a non-steroidal anti-inflammatory drug and a cyclooxygenase (COX) inhibitor.
Figure 1: Mechanism of Action. This diagram illustrates the inhibition of the cyclooxygenase (COX) pathway by this compound and Aspirin.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.
Double-Blind, Crossover Study in Rheumatoid Arthritis
-
Design: A double-blind, crossover design was used, where patients served as their own controls.
-
Participants: In-patients diagnosed with rheumatoid arthritis.
-
Interventions: Patients received either this compound or aspirin for a specified period, with a washout period in between where they received a placebo.
-
Outcome Measures: A range of subjective and objective indices were measured at the beginning and end of each treatment period. These included overall pain, number of swollen and painful joints, grip strength, duration of morning stiffness, and an articular index.
Gastrointestinal Blood Loss Study
-
Design: A comparative study investigating the acute effects of the drugs on fecal blood loss.
-
Participants: Healthy subjects.
-
Methodology: Fecal blood loss was measured using 51Cr-labelled erythrocytes. Subjects received daily doses of either this compound, aspirin, or ibuprofen for five days.
-
Outcome Measures: The primary outcome was the amount of blood eliminated in the feces.
Figure 2: Rheumatoid Arthritis Trial Workflow. This diagram outlines the crossover design of the clinical trial comparing this compound and Aspirin in patients with rheumatoid arthritis.
References
Assessing the Specificity of Indoprofen's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indoprofen's biological activity against other non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail its mechanism of action, comparative potency, and the experimental protocols used to evaluate its specificity.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for its analgesic and anti-inflammatory properties in conditions such as osteoarthritis and cancer pain.[1][2] However, it was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding.[3][4] Like other NSAIDs, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules involved in inflammation, pain, and fever.[3][5]
Recent research has unveiled a novel, COX-independent mechanism of action for this compound. It has been found to selectively increase the production of the Survival Motor Neuron (SMN) protein, suggesting a potential therapeutic application in spinal muscular atrophy (SMA).[6] This discovery highlights the importance of understanding the broader biological specificity of drug candidates.
Comparative Analysis of COX Inhibition
The primary targets of traditional NSAIDs are the two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, including the protection of the gastric mucosa. COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. The relative inhibition of these two isoforms determines an NSAID's efficacy and side-effect profile.
A key metric for comparing NSAID specificity is the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the activity of an enzyme by half. A lower IC50 value indicates a higher potency. The ratio of IC50 values for COX-1 and COX-2 (COX-1/COX-2) is used to determine the selectivity of a drug. A ratio significantly greater than 1 indicates selectivity for COX-2, while a ratio around 1 suggests non-selective inhibition.
The following table summarizes the IC50 values and selectivity of this compound and other common NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Not Available | Not Available | 0.78 | [7] |
| Ibuprofen | 12 | 80 | 0.15 | [8] |
| Naproxen | 2.5 | 5.1 | 0.49 | [9] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [8] |
| Celecoxib | 82 | 6.8 | 12 | [8] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for assessing NSAID specificity, the following diagrams are provided.
Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs on COX-1 and COX-2.
Caption: A generalized workflow for determining the in vitro and cellular inhibitory potency of NSAIDs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of NSAID specificity.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound or other NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the reaction buffer, heme, and the purified COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2-10 minutes) at the reaction temperature.
-
Stop the reaction by adding a stopping agent (e.g., a strong acid like HCl).
-
Measure the amount of prostaglandin (e.g., Prostaglandin E2 - PGE2) produced using a suitable detection method, such as an Enzyme Immunoassay (EIA) or a colorimetric assay.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of a compound to inhibit prostaglandin production in a cellular context, which can provide insights into its activity in a more physiologically relevant system.
Materials:
-
Cell line that expresses COX-1 constitutively (e.g., human monocytes) or can be induced to express COX-2 (e.g., macrophages stimulated with lipopolysaccharide - LPS).
-
Cell culture medium and supplements.
-
Test compound (this compound or other NSAIDs).
-
Stimulating agent for COX-2 induction (e.g., LPS).
-
Arachidonic acid (optional, can be added exogenously or rely on endogenous release).
-
PGE2 Enzyme Immunoassay (EIA) kit.
-
Multi-well cell culture plates.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
For COX-2 inhibition assessment, treat the cells with an inducing agent like LPS for a sufficient time to induce COX-2 expression. For COX-1, use unstimulated cells.
-
Treat the cells with various concentrations of the test compound for a predetermined incubation period.
-
If necessary, stimulate the cells with arachidonic acid to initiate a robust prostaglandin production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a non-selective COX inhibitor with a slight preference for COX-1, as indicated by its selectivity index of 0.78.[7] This lack of selectivity, particularly the potent inhibition of COX-1, is consistent with the historical reports of severe gastrointestinal side effects that led to its withdrawal from the market. In comparison to a COX-2 selective inhibitor like Celecoxib, this compound's profile carries a higher risk of gastrointestinal complications. The recent discovery of its COX-independent activity in upregulating SMN protein production underscores the potential for drugs to have multiple, distinct biological effects.[6] This highlights the necessity for comprehensive specificity profiling in drug development to fully understand a compound's therapeutic potential and its potential liabilities. The experimental protocols detailed in this guide provide a framework for such assessments.
References
- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on this compound, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostaglandin biosynthesis by tolfenamic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Converting this compound to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Indoprofen and Diclofenac: A Comparative Analysis of Their Effects on Cell Viability
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both indoprofen and diclofenac have been subject to extensive research, not only for their anti-inflammatory properties but also for their potential as anti-cancer agents. This guide provides a detailed comparison of their effects on cell viability, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these compounds. While extensive data is available for diclofenac, research on the direct cytotoxic effects of this compound on cancer cell lines is less comprehensive.
Quantitative Analysis of Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for diclofenac in various cancer cell lines, providing a quantitative measure of its cytotoxic effects. A lower IC50 value indicates a higher potency in reducing cell viability.
| Cell Line | Cancer Type | Diclofenac IC50 (µM) | Reference |
| TE11 | Esophageal Squamous Cell Carcinoma | 70.47 | [1] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 167.3 | [1] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 187.9 | [1] |
| B16-F10 | Melanoma | 52.5 (µg/mL) | [2] |
| Hep-G2 | Hepatocellular Carcinoma | 46.9 (µg/mL) | [2] |
| HT29 | Colorectal Adenocarcinoma | 52.6 (µg/mL) | [2] |
| KKU-M139 | Cholangiocarcinoma | 1240 | [3] |
| KKU-213B | Cholangiocarcinoma | 1120 | [3] |
| HTZ-349, U87MG, A172 | Glioma | 100 | [4] |
| HCT 116 | Colon Cancer | 400 (sub-cytotoxic) | [5] |
| HeLa | Cervical Cancer | 200 (LD50) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to determine the effects of these NSAIDs on cell viability and apoptosis.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3][7]
-
Drug Treatment: The cells are then treated with varying concentrations of the NSAID (e.g., diclofenac at 0-2 mM) for a specified period, typically 24 to 72 hours.[3][7]
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.25 mg/ml) is added to each well. The plates are then incubated for 4 hours to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT to insoluble formazan crystals.[3]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).[3] The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 540 or 560 nm.[3][7]
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of untreated control cells. The IC50 value is then determined from the dose-response curve.[7]
Apoptosis Detection
This assay is used to detect early and late-stage apoptosis.
-
Cell Treatment: Cells are cultured and treated with the NSAID as described for the cell viability assay.[3]
-
Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Analysis: The stained cells are analyzed using a flow cytometer or a multimode microplate reader to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[3]
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.
-
Cell Preparation: Cells are seeded in 96-well plates and treated with the test compound.[3]
-
Reagent Addition: An equal volume of Caspase-Glo 3/7 Reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation and Measurement: The plate is incubated at room temperature, and the cleavage of the substrate by activated caspases generates a luminescent signal that is proportional to the amount of caspase activity. The luminescence is measured using a luminometer.[3]
Signaling Pathways and Mechanisms of Action
Diclofenac has been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways.
Caption: Signaling pathways affected by diclofenac leading to apoptosis and cell cycle arrest.
Diclofenac has been reported to induce apoptosis by inhibiting the PI3K/Akt survival pathway and activating the MAPK signaling cascade in colon cancer cells.[5] It can also induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspases.[8] Furthermore, diclofenac has been shown to inhibit microtubule polymerization, leading to mitotic arrest and cell death.[6] Another key mechanism is the inhibition of MYC expression, a critical regulator of cell proliferation.
Information on the specific signaling pathways through which this compound may affect cell viability is limited due to the lack of dedicated studies in this area. As an NSAID, it is known to inhibit cyclooxygenase (COX) enzymes, which can have downstream effects on cell proliferation and survival.[9]
Experimental Workflow
The general workflow for assessing the effects of NSAIDs on cell viability is as follows:
Caption: A generalized experimental workflow for comparing the effects of NSAIDs on cell viability.
Conclusion
The available evidence strongly suggests that diclofenac possesses significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell survival and proliferation. In direct comparisons with ibuprofen, diclofenac has often demonstrated greater potency in reducing cell viability in certain cancer cell types.[3]
In contrast, there is a notable gap in the scientific literature regarding the in vitro effects of this compound on cancer cell viability. While its anti-inflammatory properties are well-documented, further research is required to elucidate its potential as a cytotoxic agent and to determine the underlying molecular mechanisms. Future studies directly comparing the cytotoxic profiles of this compound and diclofenac in a range of cancer cell lines would be invaluable for the drug development community.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diclofenac induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofenac-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drugs, apoptosis, and colon-cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Indoprofen: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID), is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. As a compound classified as toxic if swallowed and a suspected carcinogen, this compound waste must be managed with care and precision.[1] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound and associated materials in a laboratory setting.
This compound Waste Management Protocol
Adherence to a strict waste management protocol is the primary method for safely disposing of this compound. This involves treating this compound as a hazardous chemical waste from the moment it is designated for disposal.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[2]
-
Solid this compound Waste: Collect unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound. This waste should be placed in a designated, properly labeled hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]
Step 2: Container Selection and Labeling
The choice of container and proper labeling are critical for safety and compliance.
-
Container Type: Use only containers that are compatible with the chemical nature of the waste. For this compound, this typically means glass or high-density polyethylene (HDPE) containers.[2] Ensure containers have secure, tight-fitting lids to prevent spills or evaporation.[2][4]
-
Labeling: All waste containers must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The date on which waste was first added to the container (accumulation start date)
-
The name of the principal investigator or lab group
-
Step 3: Temporary Storage in the Laboratory
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.[4]
-
Store solid and liquid waste separately.[2]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.
Step 4: Arranging for Professional Disposal
Laboratory-generated hazardous waste must be disposed of through a licensed and approved hazardous waste management company.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][7]
-
Do not pour this compound waste down the drain or discard it in the regular trash.[6] Improper disposal can lead to environmental contamination and legal penalties.
Potential Pre-treatment: Acidic Waste Neutralization
This compound is a carboxylic acid. In some cases, it may be appropriate to neutralize the corrosivity of acidic solutions containing this compound as a pre-treatment step before collection. This procedure should only be performed by trained personnel in a fume hood, wearing appropriate PPE.[8] Neutralization reduces the corrosivity hazard but does not eliminate the chemical toxicity of this compound.
Experimental Protocol for Neutralization
-
Preparation: Work in a chemical fume hood and wear safety goggles, a lab coat, and chemical-resistant gloves. Prepare a stir plate and a pH meter or pH strips.
-
Dilution: If the this compound solution is concentrated, dilute it by slowly adding it to a large volume of cold water in a suitable beaker. This helps to control the heat generated during neutralization.
-
Neutralization: While stirring the diluted acidic solution, slowly add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate.[9][10] Add the base in small increments to control the rate of reaction and prevent excessive foaming or heat generation.
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.[11]
-
Final Disposal: Once neutralized, the solution is still considered hazardous due to the presence of this compound. It must be collected in a properly labeled hazardous waste container for disposal by a professional waste management service.
Environmental Impact and Data
Improper disposal of NSAIDs like this compound can have adverse effects on aquatic ecosystems. While specific aquatic toxicity data for this compound is limited, data for the structurally similar NSAID, Ibuprofen, can be used to illustrate the potential environmental risks.
| Parameter | Organism | Endpoint | Value | Reference |
| Acute Toxicity | Freshwater Species (various) | Short-term Water Quality Criterion (SWQC) | 7.6 mg/L | |
| Chronic Toxicity | Freshwater Species (various) | Long-term Water Quality Criterion (LWQC) | 2.9 µg/L |
This data is for Ibuprofen and serves as a surrogate to highlight the potential environmental risks of NSAIDs.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. knowmorewaste.com [knowmorewaste.com]
- 7. drexel.edu [drexel.edu]
- 8. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 9. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 10. bw-water.com [bw-water.com]
- 11. chemya.com.tr [chemya.com.tr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
